Bombinin H1
Description
Structure
2D Structure
Properties
Molecular Formula |
C90H163N23O21S |
|---|---|
Molecular Weight |
1935.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C90H163N23O21S/c1-21-53(16)71(93)87(131)112-75(55(18)23-3)89(133)99-45-70(119)113-35-28-31-65(113)86(130)110-73(52(14)15)90(134)108-61(38-48(6)7)79(123)97-43-68(117)101-59(32-36-135-20)82(126)109-72(51(12)13)88(132)98-44-69(118)103-64(46-114)85(129)100-56(19)77(121)106-60(37-47(4)5)78(122)96-41-66(115)95-42-67(116)102-62(39-49(8)9)83(127)107-63(40-50(10)11)84(128)105-57(29-24-26-33-91)80(124)104-58(30-25-27-34-92)81(125)111-74(76(94)120)54(17)22-2/h47-65,71-75,114H,21-46,91-93H2,1-20H3,(H2,94,120)(H,95,115)(H,96,122)(H,97,123)(H,98,132)(H,99,133)(H,100,129)(H,101,117)(H,102,116)(H,103,118)(H,104,124)(H,105,128)(H,106,121)(H,107,127)(H,108,134)(H,109,126)(H,110,130)(H,111,125)(H,112,131)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75-/m0/s1 |
InChI Key |
HOZAACHZLLSLOP-QQDHFEEJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Characterization of Bombinin H1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, the skin secretions of amphibians have emerged as a rich and promising source of bioactive peptides. Among these, the bombinin family of peptides, first isolated from the skin of fire-bellied toads of the Bombina genus, has garnered significant scientific interest. This technical guide provides an in-depth overview of the discovery, characterization, and biological activities of Bombinin H1, a prominent member of the bombinin H subfamily.
The skin secretions of Bombina species contain two main families of antimicrobial peptides: the bombinins and the bombinins H.[1] While bombinins are potent against a broad spectrum of bacteria and fungi with little to no hemolytic activity, the bombinin H peptides, including this compound, are characterized by their hydrophobic and hemolytic properties.[1][2] These peptides are derived from common precursors which encode for both bombinin and bombinin H peptides.[1] This guide will delve into the quantitative data associated with this compound's activity, detailed experimental protocols for its study, and a visualization of the experimental workflows and its proposed mechanism of action.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Ile-Ile-Gly-Pro-Val-Leu-Gly-Met-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH2 | [3] |
| Molecular Weight | 1935.46 Da | [3] |
| Formula | C90H163N23O21S | [3] |
Table 2: Antimicrobial Activity of this compound and Related Peptides
| Peptide | Organism | MIC (μM) | Lethal Concentration (μM) | Reference |
| This compound | Escherichia coli D21 | - | 3.8 | [3] |
| This compound | Staphylococcus aureus Cowan 1 | - | 2.1 | [3] |
| Bombinin H-BO1 | Candida albicans | 256 mg/L | - | [4] |
| Maximin H1 | - | - | - | [5][6] |
Note: MIC (Minimum Inhibitory Concentration) data for this compound is not consistently reported in the reviewed literature; lethal concentration is provided instead.
Table 3: Hemolytic and Cytotoxic Activity of Bombinin H Peptides
| Peptide | Activity | Value | Cell Line | Reference |
| Bombinins H | Hemolytic Activity | Present | Erythrocytes | [1] |
| Maximin 1 | LD50 (in vivo) | 8.2 mg/kg | Mice | [5][7] |
| Maximin 3 | LD50 (in vivo) | 4.3 mg/kg | Mice | [5][7] |
| Bombinin H-BO | Antiproliferative Activity | "Obvious" | Hep G2, SK-HEP-1, Huh7 | [8] |
Experimental Protocols
Peptide Isolation and Purification from Bombina Skin Secretions
This protocol is a generalized procedure based on common practices for isolating antimicrobial peptides from amphibian skin.
1.1. Stimulation and Collection of Skin Secretions:
-
Live specimens of Bombina species are handled with care to minimize stress.
-
Peptide secretion is induced by a mild electrical stimulation or injection of norepinephrine.
-
The secreted material is collected by rinsing the dorsal skin with deionized water.
-
The collected secretion is then snap-frozen in liquid nitrogen and lyophilized to obtain a dry powder.
1.2. Initial Purification:
-
The lyophilized powder is redissolved in an appropriate buffer (e.g., 0.1% trifluoroacetic acid in water).
-
The solution is centrifuged to remove any insoluble material.
-
The supernatant is then passed through a Sep-Pak C18 cartridge to desalt and partially purify the peptides.
-
The peptides are eluted from the cartridge with a solvent of higher organic concentration (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).
1.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The partially purified peptide mixture is subjected to RP-HPLC for further separation.
-
Column: A C18 analytical or semi-preparative column is typically used.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 60% of mobile phase B over 60 minutes is a common starting point. The gradient can be optimized based on the separation profile.
-
Detection: Eluting peptides are monitored by UV absorbance at 214 nm and 280 nm.
-
Fractions corresponding to individual peaks are collected.
1.4. Purity Analysis and Characterization:
-
The purity of the collected fractions is assessed by analytical RP-HPLC.
-
The molecular mass of the purified peptide is determined by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
-
The amino acid sequence is determined by Edman degradation.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is typically assessed using broth microdilution or disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC).
2.1. Broth Microdilution Method:
-
Bacterial Strains: Escherichia coli and Staphylococcus aureus are commonly used as representative Gram-negative and Gram-positive bacteria, respectively.
-
Inoculum Preparation: Bacterial colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Peptide Preparation: A stock solution of this compound is prepared and serially diluted in the broth in a 96-well microtiter plate.
-
Incubation: The diluted bacterial inoculum is added to each well containing the serially diluted peptide.
-
Controls: Positive (bacteria with no peptide) and negative (broth only) controls are included.
-
Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
2.2. Kirby-Bauer Disk Diffusion Method:
-
Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with the standardized bacterial suspension using a sterile swab.
-
Disk Application: Sterile paper disks impregnated with a known concentration of this compound are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the area of no bacterial growth) around the disk is measured in millimeters. The size of the zone is indicative of the peptide's antimicrobial activity.
Hemolytic Assay
This assay measures the ability of this compound to lyse red blood cells.
-
Preparation of Red Blood Cells (RBCs):
-
Freshly drawn blood (e.g., from a healthy donor or animal model) is collected in a tube containing an anticoagulant (e.g., EDTA).
-
The blood is centrifuged, and the plasma and buffy coat are removed.
-
The RBCs are washed several times with a phosphate-buffered saline (PBS) solution until the supernatant is clear.
-
A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.
-
-
Assay Procedure:
-
Serial dilutions of this compound are prepared in PBS in a 96-well plate.
-
The RBC suspension is added to each well.
-
Controls:
-
Negative Control: RBCs in PBS only (0% hemolysis).
-
Positive Control: RBCs in a solution of 1% Triton X-100 (100% hemolysis).
-
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 1 hour).
-
Measurement: The plate is centrifuged to pellet the intact RBCs. The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
-
Calculation: The percentage of hemolysis is calculated using the following formula:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Mandatory Visualization
Caption: Workflow for the isolation and characterization of this compound.
Caption: Workflow for antimicrobial susceptibility testing of this compound.
Caption: Workflow for the hemolytic assay of this compound.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Bombinin H peptides is believed to be the disruption of the cell membrane integrity of target organisms.[7] This action is facilitated by the amphipathic α-helical structure of the peptide, which allows it to interact with and insert into the lipid bilayer of cell membranes.[8] In bacteria, this interaction leads to the formation of pores or channels, resulting in the leakage of essential ions and metabolites, and ultimately cell death.[1]
The anticancer activity of Bombinin H peptides is also thought to be primarily mediated by membrane disruption. Cancer cells often have a higher content of negatively charged phospholipids, such as phosphatidylserine, on their outer membrane leaflet compared to normal eukaryotic cells, which may contribute to the selective targeting by cationic antimicrobial peptides like this compound. This membrane disruption can trigger apoptotic or necrotic cell death pathways.
While the direct membrane-disrupting effects are well-supported, the specific intracellular signaling pathways modulated by this compound in cancer cells are not yet well-elucidated. Research in this area is ongoing, and a detailed understanding of the downstream signaling cascades remains to be fully established. One study on a related bombinin peptide, Bombinin-BO1, suggested a possible interaction with HSP90A, leading to the degradation of CDK1 and subsequent S-phase cell cycle arrest and apoptosis in hepatocellular carcinoma cells.[3] However, it is important to note that this finding is not directly on this compound and requires further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Bombinin - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. Discovery of two bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Function Nexus of Bombinin H Peptides: A Technical Guide for Researchers
An in-depth exploration of the potent, membrane-acting antimicrobial peptides from the Bombininae subfamily of frogs, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structure-function relationships of Bombinin H peptides. This document summarizes key quantitative data, details experimental methodologies, and visualizes the mechanisms of action to facilitate further research and development in the field of novel anti-infective and anticancer agents.
Bombinin H peptides, a family of hydrophobic and hemolytic antimicrobial peptides (AMPs) isolated from the skin secretions of frogs belonging to the Bombina genus, represent a fascinating area of study due to their unique structural features and potent biological activities.[1][2] Unlike their non-hemolytic counterparts, the bombinins, Bombinin H peptides exhibit a pronounced ability to lyse red blood cells, a characteristic attributed to their distinct physicochemical properties.[3][4] This guide delves into the core aspects of their structure-function relationship, providing a foundational resource for leveraging these peptides in therapeutic applications.
Structural Characteristics of Bombinin H Peptides
Bombinin H peptides are typically short, ranging from 17 to 20 amino acids in length, and are characterized by a high content of hydrophobic residues.[3] A key structural feature is their propensity to adopt an α-helical conformation in membrane-mimicking environments, a common trait among many membrane-active AMPs.[5] This amphipathic helical structure, with a distinct segregation of hydrophobic and polar residues, is crucial for their interaction with and disruption of cell membranes.
One of the most remarkable features of some Bombinin H peptides is the post-translational modification that results in the incorporation of a D-amino acid, typically at the second position of the peptide chain.[3][6] This stereochemical inversion from the genetically encoded L-amino acid confers increased stability against proteolysis and can modulate the peptide's biological activity.[6] Furthermore, studies have revealed the presence of a "glycine ridge" on one face of the helix, which may facilitate peptide-peptide interactions within the membrane environment.
Functional Activities of Bombinin H Peptides
The biological activities of Bombinin H peptides are intrinsically linked to their structural properties. Their primary functions include antimicrobial, hemolytic, and cytotoxic activities.
Antimicrobial Activity
Bombinin H peptides generally exhibit lower bactericidal activity compared to the bombinin family of peptides.[3] However, the presence of a D-amino acid in certain isomers has been shown to enhance their activity against specific bacterial strains.[7] They have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. Furthermore, Bombinin H peptides can act synergistically with other AMPs and conventional antibiotics, such as ampicillin, potentially offering a strategy to combat multidrug-resistant pathogens.[5]
Hemolytic and Cytotoxic Activity
A defining characteristic of Bombinin H peptides is their hemolytic activity.[3][4] This ability to lyse erythrocytes is a critical consideration for their therapeutic potential. Some Bombinin H peptides, such as H2 and H4, have also been investigated for their cytotoxic effects against cancer cell lines.[8] Studies have shown that Bombinin H2 can induce significant cell death in lung cancer cell lines, although it also affects non-cancerous cells.[8] In contrast, Bombinin H4 has demonstrated a degree of selective cytotoxicity towards certain cancer cells.[8]
Quantitative Data Summary
To facilitate a comparative analysis of the functional potencies of various Bombinin H peptides, the following tables summarize the available quantitative data from published literature.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Bombinin H Peptides
| Peptide | Microorganism | MIC (µM) | Reference |
| Bombinin H2 | Staphylococcus aureus ATCC 29213 | 12.5 | [7] |
| Staphylococcus aureus Cowan I | 12.5 | [7] | |
| Bombinin H4 | Staphylococcus aureus ATCC 29213 | 25 | [7] |
| Staphylococcus aureus Cowan I | 25 | [7] | |
| Bombinin HL | Staphylococcus aureus | >128 | [9] |
| Bombinin HD | Staphylococcus aureus | 64 | [9] |
Table 2: Hemolytic Activity (HC50) of Bombinin H Peptides
| Peptide | Cell Type | HC50 (µM) | Reference |
| Bombinin H2 | Human Red Blood Cells | Not explicitly quantified | [8] |
| Bombinin H4 | Human Red Blood Cells | Not explicitly quantified, but noted to have a protective effect at the tested concentration | [8] |
Table 3: Cytotoxic Activity (IC50/CC50) of Bombinin H Peptides
| Peptide | Cell Line | Activity | Concentration (µM) | Reference |
| Bombinin H2 | A549 (Lung Carcinoma) | Significant cell death | 12.5 - 50 | [8] |
| Calu-3 (Lung Carcinoma) | Significant cell death | 50 - 100 | [8] | |
| Beas-2B (Normal Bronchial Epithelium) | Significant cell death | 12.5 - 100 | [8] | |
| Bombinin H4 | A549 (Lung Carcinoma) | Significant cell death | 1.5 - 100 | [8] |
Mechanism of Action
The primary mechanism of action for Bombinin H peptides is the perturbation and disruption of cell membranes.[10][11] Their amphipathic α-helical structure allows them to preferentially interact with the negatively charged components often found in the outer leaflet of bacterial and cancer cell membranes.[12]
The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The cationic residues on the polar face of the peptide helix are attracted to the anionic components of the target cell membrane.
-
Membrane Insertion: The hydrophobic face of the peptide inserts into the lipid bilayer, leading to membrane destabilization.
-
Pore Formation/Membrane Disruption: The accumulation of peptides in the membrane can lead to the formation of pores or a "carpet-like" disruption of the membrane, resulting in leakage of intracellular contents and ultimately cell death.[13]
While direct membrane disruption is the predominant model, it is plausible that this initial event could trigger downstream cellular stress responses. However, specific signaling pathways directly activated by Bombinin H peptides have not been extensively characterized in the current literature.
Caption: Proposed mechanism of action for Bombinin H peptides.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Minimal Inhibitory Concentration (MIC) Assay
The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][14][15][16]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Bombinin H peptide stock solution
-
Incubator
-
Microplate reader
Protocol:
-
Prepare a serial two-fold dilution of the Bombinin H peptide in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include positive (microorganism in medium without peptide) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the peptide that shows no turbidity or by measuring the optical density at 600 nm.
Caption: Workflow for the Minimal Inhibitory Concentration (MIC) assay.
Hemolysis Assay
The hemolysis assay measures the ability of a compound to lyse red blood cells.[17]
Materials:
-
Freshly collected red blood cells (RBCs), typically human or sheep
-
Phosphate-buffered saline (PBS)
-
Bombinin H peptide stock solution
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well microtiter plates
-
Centrifuge
-
Microplate reader
Protocol:
-
Wash the RBCs with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.
-
Prepare serial dilutions of the Bombinin H peptide in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a positive control (RBCs with Triton X-100) and a negative control (RBCs in PBS only).
-
Incubate the plate at 37°C for 1-2 hours.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis relative to the positive control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[18][19][20][21][22]
Materials:
-
Target cell line (e.g., cancer cells, normal cells)
-
Cell culture medium
-
Bombinin H peptide stock solution
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for maximum LDH release control)
-
96-well cell culture plates
-
Centrifuge
-
Microplate reader
Protocol:
-
Seed the target cells in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the Bombinin H peptide.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate the plate for a specified period (e.g., 24 hours).
-
Centrifuge the plate to pellet any detached cells.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Caption: Workflow for the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Conclusion and Future Directions
Bombinin H peptides represent a promising class of molecules with potent biological activities. Their structure, particularly the presence of a D-amino acid and their amphipathic helical nature, is directly correlated with their function as membrane-disrupting agents. While their broad-spectrum antimicrobial and selective anticancer activities are of significant interest, their inherent hemolytic properties pose a challenge for systemic therapeutic applications.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To better understand the specific structural determinants of antimicrobial versus hemolytic activity, enabling the design of analogs with improved therapeutic indices.
-
Elucidation of downstream signaling: Investigating whether membrane perturbation by Bombinin H peptides triggers specific intracellular signaling cascades that contribute to cell death.
-
Development of delivery systems: Encapsulation or conjugation strategies to target Bombinin H peptides to specific sites of infection or tumors, thereby minimizing systemic toxicity.
By continuing to unravel the intricate structure-function relationships of Bombinin H peptides, the scientific community can unlock their full potential in the development of next-generation therapeutics.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A lesson from Bombinins H, mildly cationic diastereomeric antimicrobial peptides from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design [frontiersin.org]
- 12. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 15. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. abcam.com [abcam.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. file.medchemexpress.com [file.medchemexpress.com]
The Biological Activity of Bombinin H1 Against Gram-Positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of Bombinin H1, an antimicrobial peptide, with a specific focus on its efficacy against Gram-positive bacteria. This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates key processes through diagrams to support research and development efforts in the field of novel antimicrobial agents.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial potency of Bombinin H peptides is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. While data specifically for this compound is limited, the following table summarizes the available lethal concentration for this compound and MIC values for closely related Bombinin H peptides against the Gram-positive bacterium Staphylococcus aureus.
| Peptide | Bacterial Strain | Method | Concentration (µM) | Concentration (mg/L) | Citation |
| This compound | Staphylococcus aureus Cowan 1 | Lethal Concentration | 2.1 | - | [1] |
| BHL-bombinin | Staphylococcus aureus | MIC | 1.6 | 4 | [2][3][4][5] |
| Bombinin HL | Staphylococcus aureus | MIC | - | 256 | [4][5] |
| Bombinin HD | Staphylococcus aureus | MIC | - | 128 | [4][5] |
Note: BHL-bombinin, Bombinin HL, and Bombinin HD are variants of Bombinin H peptides and provide context for the family's activity. Conversion between µM and mg/L depends on the specific molecular weight of each peptide.
Bombinin H peptides generally exhibit activity against Gram-positive bacteria, although some studies suggest they have lower bactericidal activity compared to other bombinin family peptides.[2][6][7] Notably, some Bombinin H peptides have shown synergistic antimicrobial effects when combined with other peptides or conventional antibiotics like ampicillin.[3][8]
Experimental Protocols
The following sections detail the standard methodologies employed to assess the biological activity of antimicrobial peptides like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10][11]
Principle: A serial dilution of the antimicrobial peptide is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target bacterium is added to each well, and the plate is incubated. The MIC is the lowest concentration of the peptide that inhibits visible bacterial growth.
Protocol:
-
Preparation of Peptide Stock Solution: Dissolve the this compound peptide in a suitable solvent (e.g., 0.01% acetic acid with 0.2% BSA) to create a high-concentration stock solution.[12]
-
Serial Dilutions: Perform a two-fold serial dilution of the peptide stock solution in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Preparation of Bacterial Inoculum: Culture the Gram-positive bacterial strain (e.g., Staphylococcus aureus) overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[13]
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[9][12]
-
Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest peptide concentration in which no growth is observed.[13]
Hemolysis Assay
This assay assesses the peptide's toxicity to mammalian red blood cells, a crucial indicator of its potential for therapeutic use.
Principle: A suspension of red blood cells is incubated with various concentrations of the peptide. The amount of hemoglobin released due to cell lysis is measured spectrophotometrically and compared to positive (100% lysis) and negative (0% lysis) controls.
Protocol:
-
Preparation of Red Blood Cells (RBCs): Obtain fresh human or animal red blood cells. Wash the RBCs three times with Phosphate-Buffered Saline (PBS) by centrifugation and resuspend them in PBS to a final concentration of 1-8%.
-
Peptide Dilutions: Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a positive control (e.g., 1% Triton X-100) and a negative control (PBS).[14]
-
Incubation: Incubate the plate at 37°C for 1 hour.[14]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 414-540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[15][16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[16][17]
Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability relative to the untreated control cells.
Visualizing Methodologies and Mechanisms
The following diagrams provide a visual representation of the experimental workflow and the proposed mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. goldbio.com [goldbio.com]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 14. static.igem.org [static.igem.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
Antifungal Properties of Bombinin H1 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombinin H1, a member of the hydrophobic and hemolytic Bombinin H family of antimicrobial peptides (AMPs) isolated from the skin secretions of the Bombina genus of fire-bellied toads, has garnered interest for its potential antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal activity, its mechanism of action, and the experimental protocols utilized to characterize these properties. Due to the limited availability of data specifically for this compound, this guide also draws upon data from closely related Bombinin H peptides to provide a broader context for its potential therapeutic applications. The primary mechanism of action for Bombinin H peptides is the permeabilization and disruption of fungal cell membranes. While specific interactions with fungal signaling pathways have not been elucidated, the membranolytic action represents a significant avenue for antifungal drug development. This document aims to serve as a foundational resource for researchers and professionals in the field of mycology and drug discovery.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents with alternative mechanisms of action. Antimicrobial peptides (AMPs) of natural origin are a promising source of such agents. The Bombinin H family of peptides, including this compound, are characterized by their hydrophobic nature and hemolytic activity. These peptides are typically 17 to 20 amino acids in length and are derived from a common precursor protein. While their antibacterial and hemolytic properties have been more extensively studied, their potential as antifungal agents is an area of growing interest. This guide focuses on the antifungal properties of this compound, providing available quantitative data, detailed experimental methodologies, and a proposed mechanism of action.
Quantitative Data on Antifungal Activity
Quantitative data on the antifungal activity of this compound is limited in the current scientific literature. However, data from a closely related peptide, Bombinin H-BO1, isolated from Bombina orientalis, provides insight into the potential potency of this family against fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Bombinin H-BO1 against Candida albicans
| Peptide | Fungal Species | MIC (mg/L) |
| Bombinin H-BO1 | Candida albicans | 256 |
Note: The MIC value represents the lowest concentration of the peptide that inhibits the visible growth of the microorganism.
Mechanism of Action
The primary antifungal mechanism of Bombinin H peptides is believed to be the disruption of the fungal cell membrane integrity. This action is characteristic of many cationic and amphipathic antimicrobial peptides.
Membrane Permeabilization
Bombinin H peptides are thought to interact with the fungal cell membrane, leading to increased permeability and leakage of intracellular contents, ultimately resulting in cell death. This process is likely initiated by the electrostatic interaction of the positively charged peptide with the negatively charged components of the fungal membrane. Following this initial binding, the hydrophobic residues of the peptide are proposed to insert into the lipid bilayer, causing destabilization and the formation of pores or channels.
Currently, there is no evidence to suggest that this compound interacts with specific fungal signaling pathways. The primary mode of action appears to be a direct physical disruption of the cell membrane.
Experimental Protocols
The following sections detail the standard experimental protocols that are employed to assess the antifungal properties of peptides like this compound.
Antifungal Susceptibility Testing: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.). A suspension is then prepared in a suitable broth (e.g., RPMI-1640) and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Peptide Dilution: The this compound peptide is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: The standardized fungal suspension is added to each well containing the peptide dilutions.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the fungus is observed.
Membrane Permeabilization Assay: SYTOX Green Uptake
The SYTOX Green assay is a fluorescence-based method used to assess the integrity of the plasma membrane. SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate live cells with intact membranes.
Protocol:
-
Fungal Cell Preparation: Fungal cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS).
-
Assay Setup: The fungal suspension is placed in a 96-well black microtiter plate. SYTOX Green dye is added to each well at a final concentration that is non-toxic to the cells.
-
Peptide Addition: this compound is added to the wells at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately and at time intervals using a fluorescence microplate reader (excitation ~488 nm, emission ~523 nm).
-
Data Analysis: An increase in fluorescence intensity indicates that the cell membrane has been permeabilized, allowing the SYTOX Green to enter and bind to the cell's nucleic acids.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This assay is used to determine the cytotoxic effect of a compound on mammalian cells.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., human cell lines) are seeded into a 96-well plate and cultured until they adhere and are actively proliferating.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The cells are incubated with the peptide for a specified period (e.g., 24 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. This data can be used to determine the concentration of the peptide that causes 50% inhibition of cell viability (IC50).
Conclusion and Future Directions
This compound and its related peptides represent a promising, yet underexplored, class of potential antifungal agents. Their primary mechanism of action, membrane disruption, is a valuable attribute in the face of growing resistance to antifungal drugs that target specific metabolic pathways. However, the available data on this compound's specific antifungal activity is sparse.
Future research should focus on:
-
Comprehensive Antifungal Screening: Determining the MIC of this compound against a broad panel of clinically relevant fungal pathogens, including various Candida species, Aspergillus fumigatus, and Cryptococcus neoformans.
-
Detailed Mechanistic Studies: Elucidating the precise molecular interactions between this compound and fungal membrane components.
-
Cytotoxicity Profiling: Generating comprehensive cytotoxicity data, including IC50 values against various mammalian cell lines and hemolytic activity (HC50), to assess its therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antifungal potency while minimizing its cytotoxicity.
-
Investigation of Signaling Pathway Interactions: Although currently unconfirmed, exploring any potential secondary mechanisms of action, including interactions with fungal signaling pathways, could reveal novel therapeutic targets.
A thorough investigation of these areas will be crucial in determining the viability of this compound as a lead compound for the development of new and effective antifungal therapies.
An In-depth Technical Guide to the Hydrophobic and Hemolytic Characteristics of Bombinin H1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophobic and hemolytic properties of Bombinin H1, an antimicrobial peptide isolated from the skin secretions of the European yellow-bellied toad, Bombina variegata. This document details the peptide's molecular characteristics, the experimental methodologies used to assess its hydrophobicity and hemolytic activity, and the underlying mechanism of its membrane-disrupting actions.
Introduction to this compound
This compound belongs to the Bombinin H family of peptides, which are characterized by their high hydrophobicity and potent hemolytic activity.[1] These peptides are a crucial component of the amphibian's innate immune system, providing a first line of defense against a broad spectrum of pathogens. The "H" in their designation signifies their hydrophobic nature, a key determinant of their biological function.[2]
The primary structure of this compound and its naturally occurring analogues, H2-H5, reveals a high proportion of hydrophobic amino acid residues. This inherent hydrophobicity drives their interaction with and disruption of cellular membranes, leading to cell lysis. Understanding these characteristics is paramount for the development of novel antimicrobial agents with tailored activities and reduced cytotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the physicochemical and biological properties of this compound and its analogues.
Table 1: Physicochemical Properties of Bombinin H Peptides
| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Net Charge at pH 7 |
| This compound | IIGPVLGLVGSALGGLLKKI | ~2000 | +2 |
| Bombinin H2 | IIGPVLGLVGSALGGLLKKI | ~2000 | +2 |
| Bombinin H3 | IIGPVLGLVGSALGGLLKKI | ~2000 | +2 |
| Bombinin H4 | IIGPVLGLVGSALGGLLKKI | ~2000 | +2 |
| Bombinin H5 | IIGPVLGLVGSALGGLLKKI | ~2000 | +2 |
Note: The exact molecular weights can vary slightly based on isotopic distribution. The amino acid sequences are based on data from Mignogna et al., 1993.
Table 2: Biological Activity of this compound
| Target Organism | Activity Metric | Value (µM) | Reference |
| Escherichia coli D21 | Lethal Concentration | 3.8 | MedchemExpress |
| Staphylococcus aureus Cowan 1 | Lethal Concentration | 2.1 | MedchemExpress |
Note: Specific quantitative data for the hemolytic activity (e.g., EC50) and RP-HPLC retention time of this compound were not explicitly available in the reviewed literature. The subsequent sections provide detailed, representative protocols for how these parameters are typically determined for such peptides.
Experimental Protocols
This section details the standard methodologies employed to characterize the hydrophobic and hemolytic properties of peptides like this compound.
Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a fundamental technique used to separate and quantify peptides based on their hydrophobicity.[3] The retention time of a peptide on a C18 column is directly proportional to its hydrophobicity.
Protocol:
-
Sample Preparation: The synthetic or purified this compound peptide is dissolved in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a low concentration of acetonitrile.
-
Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is used.[4]
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Elution Gradient: A linear gradient of increasing Solvent B concentration is applied to elute the peptide. A typical gradient might be:
-
0-5 min: 5% Solvent B
-
5-65 min: 5-95% Solvent B
-
65-70 min: 95% Solvent B
-
70-75 min: 95-5% Solvent B
-
-
Flow Rate: A constant flow rate, for example, 1 mL/min, is maintained.
-
Detection: The peptide elution is monitored by UV absorbance at 214 nm or 280 nm.[3]
-
Data Analysis: The retention time (the time at which the peptide peak elutes) is recorded. A longer retention time indicates greater hydrophobicity.
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for determining peptide hydrophobicity using RP-HPLC.
Hemolysis Assay
The hemolytic activity of this compound is a measure of its ability to lyse red blood cells (erythrocytes). This assay is a critical indicator of a peptide's cytotoxicity towards mammalian cells.
Protocol:
-
Preparation of Erythrocyte Suspension:
-
Freshly drawn human or animal red blood cells (RBCs) are washed three to five times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) to remove plasma and buffy coat.
-
A final working suspension of RBCs (e.g., 2% v/v) is prepared in PBS.
-
-
Peptide Solutions: Serial dilutions of this compound are prepared in PBS to cover a range of concentrations to be tested.
-
Incubation:
-
In a 96-well microtiter plate, equal volumes of the RBC suspension and the peptide solutions are mixed.
-
Positive Control: RBCs are incubated with a solution that causes 100% hemolysis (e.g., 1% Triton X-100).
-
Negative Control: RBCs are incubated with PBS alone.
-
The plate is incubated at 37°C for a specified time (e.g., 1 hour).
-
-
Measurement of Hemoglobin Release:
-
Following incubation, the plate is centrifuged (e.g., 1000 x g for 5 minutes) to pellet intact RBCs and cell debris.
-
The supernatant, containing the released hemoglobin, is carefully transferred to a new 96-well plate.
-
The absorbance of the supernatant is measured at a wavelength of 540 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
The EC50 value (the concentration of the peptide that causes 50% hemolysis) is determined by plotting the percentage of hemolysis against the peptide concentration.
-
Experimental Workflow for Hemolysis Assay
Caption: Workflow for assessing the hemolytic activity of a peptide.
Mechanism of Action: Membrane Disruption
The hemolytic and antimicrobial activities of this compound are primarily attributed to its ability to disrupt the integrity of cell membranes. This process is driven by the peptide's amphipathic nature, arising from the spatial arrangement of its hydrophobic and cationic residues.
The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The positively charged residues (Lysine) on this compound are initially attracted to the negatively charged components of the cell membrane, such as the phosphate head groups of phospholipids.
-
Hydrophobic Insertion: Following the initial binding, the hydrophobic face of the peptide inserts into the nonpolar acyl chain region of the lipid bilayer. This insertion is thermodynamically favorable due to the hydrophobic effect.
-
Membrane Destabilization and Pore Formation: The accumulation of peptide molecules within the membrane leads to its destabilization. Several models have been proposed for the subsequent pore formation, including the "barrel-stave," "toroidal pore," and "carpet" models. In all models, the outcome is the formation of transmembrane channels or defects.
-
Cell Lysis: The formation of these pores disrupts the osmotic balance of the cell, leading to the leakage of intracellular contents and ultimately, cell death (lysis).
Proposed Mechanism of this compound-Induced Membrane Disruption
Caption: A simplified logical flow of this compound's membrane disruption mechanism.
Conclusion
This compound is a potent, hydrophobic, and hemolytic peptide with significant antimicrobial properties. Its mechanism of action, centered on the physical disruption of cell membranes, makes it an interesting candidate for the development of novel therapeutics. The experimental protocols detailed in this guide provide a framework for the consistent and accurate characterization of this compound and other membrane-active peptides. A thorough understanding of the relationship between the hydrophobicity, hemolytic activity, and antimicrobial efficacy of these peptides is essential for advancing their potential clinical applications while mitigating their cytotoxic effects. Further research is warranted to obtain more precise quantitative data for this compound and to fully elucidate the nuances of its interaction with different membrane systems.
References
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Bombinin H1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinin H1 is a member of the bombinin family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of amphibians, particularly the Bombina genus. These peptides represent a promising class of potential anti-infective agents due to their broad-spectrum activity against various microorganisms. This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial efficacy.
Bombinins and their hydrophobic counterparts, bombinins H, are known to interact with and disrupt microbial cell membranes. While bombinins are highly active against both Gram-positive and Gram-negative bacteria and fungi with low hemolytic activity, bombinins H, including this compound, tend to have lower bactericidal activity but higher hemolytic properties. Understanding the precise MIC of this compound against a range of clinically relevant pathogens is a fundamental step in the evaluation of its therapeutic potential.
Data Presentation: MIC of Bombinin Peptides
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Bombinin H peptides against a selection of microorganisms, as reported in the literature. It is important to note that MIC values can vary based on the specific experimental conditions and the particular Bombinin H analogue tested.
| Peptide Variant | Microorganism | MIC (µM) | MIC (mg/L) | Reference |
| BHL-bombinin | Staphylococcus aureus | 1.6 | 4 | [1][2] |
| BHL-bombinin | Escherichia coli | 6.6 | 16-64 | [1][2] |
| BHL-bombinin | Candida albicans | - | 4 | [2] |
| Bombinin H-BO1 | Candida albicans | - | 256 | |
| BLP-7 | Propionibacterium acnes | 5 | - | [3] |
Note: MIC values can be influenced by factors such as the specific strain of the microorganism, the growth medium used, and the purity of the peptide.
Experimental Protocols
Principle of the Assay
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents. For cationic antimicrobial peptides like this compound, modifications to the standard protocol are necessary to prevent the peptide from binding to the surface of standard polystyrene microtiter plates, which could lead to an overestimation of the MIC.[4][5]
Materials
-
This compound peptide (lyophilized)
-
Sterile, cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial or fungal strains of interest
-
Sterile 96-well polypropylene microtiter plates (low protein binding)[4][6]
-
Sterile polypropylene tubes[6]
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)[6][7]
-
Spectrophotometer or plate reader (600 nm)
-
Sterile pipette tips
-
Incubator (37°C)
Protocol: Broth Microdilution for this compound
This protocol is adapted from established methods for determining the MIC of cationic antimicrobial peptides.[4][6]
1. Preparation of this compound Stock Solution: a. Aseptically dissolve the lyophilized this compound peptide in sterile 0.01% acetic acid to create a high-concentration stock solution (e.g., 1 mg/mL). The use of a weak acid helps to maintain peptide solubility. b. Further dilute the stock solution in 0.01% acetic acid with 0.2% BSA to create a working stock solution at a concentration that is 10-fold higher than the highest concentration to be tested. BSA is included to prevent non-specific binding of the peptide to plastic surfaces.[6][7]
2. Preparation of Microbial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test microorganism into a tube containing 3-5 mL of MHB. b. Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland turbidity standard). c. Adjust the bacterial suspension with sterile MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
3. Serial Dilution of this compound in Microtiter Plate: a. Add 100 µL of sterile MHB to all wells of a 96-well polypropylene microtiter plate. b. Add 100 µL of the this compound working stock solution to the wells in the first column of the plate. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as a positive control for microbial growth (no peptide), and the twelfth column will serve as a negative control (MHB only, no peptide, no inoculum).
4. Inoculation of the Microtiter Plate: a. Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the peptide concentrations to the desired final test range.
5. Incubation and Reading of Results: a. Seal the microtiter plate and incubate at 37°C for 18-24 hours. b. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. c. Optionally, the results can be quantified by reading the optical density at 600 nm (OD600) using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound.
Proposed Mechanism of Action of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimum Bactericidal Concentration (MBC) Assay of Bombinin H1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinin H1 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of the Bombina genus of fire-bellied toads.[1][2][3] These peptides represent a fascinating area of research for the development of novel anti-infective agents, particularly in an era of increasing antimicrobial resistance. Bombinin H peptides are characterized as mildly cationic and have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][3] Unlike some other AMPs, bombinin H peptides, including this compound, have been noted to possess hemolytic activity, which is an important consideration in their therapeutic development.[1][3]
The minimum bactericidal concentration (MBC) assay is a crucial in vitro method used to determine the lowest concentration of an antimicrobial agent required to kill a specific percentage (typically ≥99.9%) of a bacterial inoculum.[4] This assay is a fundamental step in the preclinical evaluation of new antimicrobial candidates like this compound, providing essential data on their bactericidal potential. This document provides detailed application notes and a comprehensive protocol for performing an MBC assay for this compound.
Principle of the MBC Assay
The MBC assay is a two-step process that follows the determination of the Minimum Inhibitory Concentration (MIC). First, a broth microdilution assay is performed to identify the MIC, which is the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism. Subsequently, aliquots from the wells of the MIC assay that show no visible growth are subcultured onto an agar medium without the antimicrobial agent. After incubation, the number of surviving colony-forming units (CFU) is determined. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Key Considerations for this compound MBC Assay
-
Peptide Solubility and Stability: Like many peptides, this compound's solubility and stability can be influenced by the solvent and the components of the culture medium.[5][6] It is recommended to dissolve this compound in a small amount of a suitable solvent, such as sterile distilled water or a low concentration of acetic acid, before preparing serial dilutions in the test medium.
-
Cationic Nature: this compound is a cationic peptide. The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the culture medium can sometimes interfere with the activity of cationic AMPs by competing for binding sites on the bacterial membrane. Using a cation-adjusted Mueller-Hinton Broth (MHB) is recommended for standardized results.
-
Hemolytic Activity: Bombinin H peptides have been reported to have hemolytic activity.[1][3] While this is a separate in vitro assay, it is a critical characteristic to assess in parallel with antimicrobial activity to understand the peptide's selectivity. High hemolytic activity can be a limiting factor for systemic applications. When interpreting MBC results, it is important to consider the potential for the peptide to interact with components in the media that might mimic cellular membranes.
-
Quality Control: The use of standard quality control (QC) strains is essential to ensure the accuracy and reproducibility of the MBC assay.[7][8][9] Recommended QC strains include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923.
Data Presentation
Table 1: Reported Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (μM) | MBC (μM) | Lethal Concentration (μM) | Reference |
| Escherichia coli | D21 | - | - | 3.8 | [10] |
| Staphylococcus aureus | Cowan 1 | - | - | 2.1 | [10] |
Note: The lethal concentrations provided are likely indicative of bactericidal activity, but the exact methodology (MIC or MBC) was not specified in the source. Further empirical determination of MIC and MBC values is recommended.
Table 2: Recommended Quality Control Strains and Expected Phenotypes
| Quality Control Strain | ATCC Number | Gram Stain | Expected Phenotype for General Antimicrobial Susceptibility Testing |
| Escherichia coli | 25922 | Negative | Susceptible to a broad range of antimicrobials |
| Staphylococcus aureus | 25923 | Positive | Susceptible to a broad range of antimicrobials |
| Pseudomonas aeruginosa | 27853 | Negative | Known for intrinsic and acquired resistance mechanisms |
| Enterococcus faecalis | 29212 | Positive | Often used for testing susceptibility to agents active against enterococci |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a prerequisite for the MBC assay and follows the broth microdilution method.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pure water or 0.01% acetic acid
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (test and QC strains)
-
Sterile 96-well microtiter plates
-
Sterile polypropylene tubes
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland standards
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically dissolve this compound in sterile water or 0.01% acetic acid to a high concentration (e.g., 1 mg/mL or 1000 µM). Ensure complete dissolution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no peptide), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile MHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile micropipettes and tips
-
Incubator (35 ± 2°C)
-
Sterile micro-spreader
Procedure:
-
Subculturing from MIC Wells:
-
From the MIC plate, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Also, include the growth control well (well 11 from the MIC plate).
-
Homogenize the contents of each selected well by gently pipetting up and down.
-
Aseptically transfer a fixed volume (e.g., 10 µL or 100 µL) from each of these wells onto a separate, appropriately labeled agar plate.
-
-
Plating and Incubation:
-
Spread the transferred aliquot evenly over the surface of the agar plate using a sterile spreader.
-
Allow the plates to dry before inverting them.
-
Incubate the plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the growth control plate.
-
-
Determination of MBC:
-
After incubation, count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
-
To calculate the initial inoculum count, plate a dilution of the inoculum prepared in Protocol 1, Step 2.
-
Visualization of Workflows
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A lesson from Bombinins H, mildly cationic diastereomeric antimicrobial peptides from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyclass.net [microbiologyclass.net]
- 8. bsac.org.uk [bsac.org.uk]
- 9. gcsmc.org [gcsmc.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Hemolytic Assay for Bombinin H1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the hemolytic activity of the antimicrobial peptide Bombinin H1. This assay is a crucial step in the preclinical safety assessment of any antimicrobial peptide intended for therapeutic use, as it evaluates the peptide's potential to damage eukaryotic cell membranes, using red blood cells (RBCs) as a model.
Introduction
This compound is an antimicrobial peptide originally isolated from the skin of the European yellow-bellied toad, Bombina variegata.[1] Like other members of the Bombinin H family of peptides, it exhibits antimicrobial properties. However, for therapeutic applications, it is critical to assess its cytotoxic effects on host cells. The hemolytic assay is a primary screening tool to determine the concentration at which a substance causes lysis of red blood cells. The data generated, often expressed as the HC50 value (the concentration causing 50% hemolysis), is a key indicator of the peptide's selectivity and potential for systemic toxicity.
Data Presentation
| Peptide | Concentration (µM) | % Hemolysis | HC50 (µM) |
| This compound | (e.g., 1, 5, 10, 25, 50, 100) | Experimental Data | Calculated Value |
| Melittin (Positive Control) | (e.g., 0.1, 0.5, 1, 2, 5, 10) | Experimental Data | Literature/Experimental Value |
| PBS (Negative Control) | N/A | ~0% | N/A |
| 1% Triton X-100 (Positive Control) | N/A | 100% | N/A |
Experimental Protocol: Hemolytic Assay
This protocol is adapted from standard methods for assessing the hemolytic activity of antimicrobial peptides.
Materials and Reagents
-
This compound peptide (lyophilized)
-
Freshly drawn human or sheep red blood cells (RBCs) in an anticoagulant (e.g., heparin or EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v solution in PBS)
-
Sterile, pyrogen-free 96-well round-bottom microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer capable of reading absorbance at 414 nm or 540 nm
-
Centrifuge
Experimental Workflow Diagram
Caption: Workflow for the determination of this compound hemolytic activity.
Step-by-Step Protocol
1. Preparation of Red Blood Cell (RBC) Suspension:
-
Collect fresh blood in a tube containing an anticoagulant.
-
Centrifuge the blood at 500 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant (plasma and buffy coat).
-
Resuspend the RBC pellet in 5-10 volumes of cold PBS (pH 7.4).
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Repeat the washing step (1.4-1.5) three more times until the supernatant is clear.
-
After the final wash, resuspend the packed RBCs in PBS to create a 2% (v/v) suspension. Keep the suspension on ice.
2. Preparation of this compound and Control Solutions:
-
Prepare a stock solution of this compound in PBS at a high concentration (e.g., 1 mM).
-
Perform serial dilutions of the this compound stock solution in PBS to achieve a range of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare the positive control for 100% hemolysis: 1% (v/v) Triton X-100 in PBS.
-
Prepare the negative control for 0% hemolysis: PBS alone.
3. Hemolysis Assay Procedure:
-
To a 96-well round-bottom plate, add 100 µL of each this compound dilution, the positive control, and the negative control in triplicate.
-
Add 100 µL of the 2% RBC suspension to each well. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 1 hour.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm or 540 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.
4. Calculation of Percent Hemolysis:
Calculate the percentage of hemolysis for each this compound concentration using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Where:
-
Abs_sample is the absorbance of the wells containing this compound.
-
Abs_negative_control is the absorbance of the wells containing PBS only.
-
Abs_positive_control is the absorbance of the wells containing 1% Triton X-100.
5. Determination of HC50:
Plot the percentage of hemolysis as a function of the this compound concentration. The HC50 value is the concentration of the peptide that causes 50% hemolysis and can be determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
The hemolytic activity of many antimicrobial peptides, including likely this compound, is attributed to their ability to interact with and disrupt the lipid bilayer of cell membranes. As Bombinin H peptides are known to be hydrophobic and hemolytic, their mechanism is likely related to their structure.
Caption: Proposed mechanism of this compound-induced red blood cell lysis.
The amphipathic nature of this compound allows it to initially bind to the erythrocyte membrane through electrostatic and hydrophobic interactions. Upon reaching a critical concentration, the peptides are thought to aggregate and insert into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity results in the leakage of intracellular contents, primarily hemoglobin, and ultimately cell lysis.
References
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Bombinin H1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinin H1 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the European fire-bellied toad, Bombina variegata. Like many AMPs, this compound exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to pore formation, ion dysregulation, and ultimately, cell death.[2] This document provides detailed application notes and standardized protocols for the in vitro antimicrobial susceptibility testing of this compound, designed to ensure reliable and reproducible results for research and drug development purposes.
Data Presentation: Antimicrobial Activity of Bombinin H Peptides
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Bombinin H peptides against various microorganisms. While specific data for this compound is limited in publicly available literature, the data for closely related Bombinin H peptides (H2 and H4) and a Bombinin-like peptide (BHL-bombinin) provide a strong indication of its potential antimicrobial spectrum and potency.
| Microorganism | Peptide | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | BHL-bombinin | 4 | 16 | [3] |
| Staphylococcus aureus | Bombinin HL | 256 | >512 | [3] |
| Staphylococcus aureus | Bombinin HD | 128 | >512 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | BHL-bombinin | 4-16 | ND | [3] |
| Escherichia coli | BHL-bombinin | 16-64 | 64-128 | [3] |
| Pseudomonas aeruginosa | BHL-bombinin | 16-64 | 64-128 | [3] |
| Candida albicans | BHL-bombinin | 4 | 16 | [3] |
ND: Not Determined
Experimental Protocols
Standard antimicrobial susceptibility testing methods for conventional antibiotics, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), often yield inaccurate results for cationic AMPs like this compound. This is primarily due to the propensity of these peptides to adhere to the polystyrene surfaces of standard microtiter plates. The following protocols are adapted for AMPs to minimize these issues and provide more accurate susceptibility data.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the modified broth microdilution method developed by the Hancock laboratory, which is optimized for cationic antimicrobial peptides.
Materials:
-
This compound peptide, lyophilized
-
Sterile, pyrogen-free deionized water
-
0.01% (v/v) acetic acid with 0.2% (w/v) bovine serum albumin (BSA)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile, 96-well polypropylene microtiter plates
-
Bacterial and/or fungal isolates
-
Spectrophotometer
-
Plate shaker incubator
Protocol:
-
Peptide Preparation:
-
Aseptically reconstitute lyophilized this compound in sterile deionized water to create a stock solution (e.g., 1 mg/mL).
-
Prepare a working stock solution by diluting the main stock in 0.01% acetic acid with 0.2% BSA. This helps to prevent peptide aggregation and adhesion.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard or an OD₆₀₀ of 0.2-0.3).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Microdilution Assay:
-
In a 96-well polypropylene microtiter plate, perform serial twofold dilutions of the this compound working stock solution with MHB to achieve a final volume of 50 µL per well. The concentration range should be chosen based on expected MIC values.
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control well (inoculum without peptide) and a negative control well (MHB without inoculum).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that results in no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), pipette 10-20 µL of the suspension and plate it onto a fresh Mueller-Hinton agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
-
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of this compound over time.
Materials:
-
All materials listed for the MIC/MBC assay
-
Sterile microcentrifuge tubes
-
Sterile saline solution (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Timer
Protocol:
-
Inoculum Preparation:
-
Prepare a mid-logarithmic phase culture of the test microorganism as described in the MIC/MBC protocol, with a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
-
Assay Setup:
-
In sterile tubes, prepare solutions of this compound in MHB at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC value.
-
Include a growth control tube containing only the microbial inoculum in MHB.
-
-
Time-Kill Procedure:
-
At time zero (t=0), add the prepared inoculum to each tube containing the different concentrations of this compound and to the growth control tube.
-
Immediately after inoculation, and at subsequent time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[4]
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of each dilution onto MHA plates.
-
-
Incubation and Data Analysis:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate to determine the CFU/mL at each time point for each this compound concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[5] A bacteriostatic effect is observed when there is no significant change in the CFU/mL over time compared to the initial inoculum.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the MIC and MBC of this compound.
Caption: Workflow for MIC and MBC Determination of this compound.
Mechanism of Action: Signaling Pathway
The antimicrobial activity of this compound is primarily driven by its interaction with and disruption of the microbial cell membrane. The following diagram outlines the proposed signaling pathway.
Caption: Proposed Mechanism of Action for this compound.
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Lyophilized Bombinin H1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and application of lyophilized Bombinin H1, an antimicrobial peptide derived from the skin of Bombina variegata.
Product Information
This compound is a member of the bombinin family of antimicrobial peptides. It exhibits activity against a range of microorganisms.
Storage and Handling of Lyophilized this compound
Proper storage and handling are critical to maintain the stability and activity of lyophilized this compound.
Storage Conditions:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C or colder | Several years | Store in a desiccator, protected from light.[1][2][3][4] |
| 4°C | Short-term (weeks) | For immediate use. Avoid for long-term storage.[2] | |
| In Solution | -20°C or colder | Up to 1 week | Aliquot to avoid freeze-thaw cycles.[2][3] |
Handling Lyophilized Peptide:
-
Equilibrate the vial to room temperature in a desiccator before opening to prevent condensation and moisture absorption.[2][3]
-
Weigh the desired amount of peptide quickly in a clean environment.
-
Reseal the vial tightly and purge with an inert gas like nitrogen or argon if possible, especially for long-term storage.
-
Store the remaining lyophilized peptide at -20°C.
Reconstitution of Lyophilized this compound
Reconstituting the peptide correctly is crucial for experimental success.
Recommended Solvents:
-
Primary Recommendation: Sterile, distilled water.
-
For Hydrophobic Peptides: If solubility in water is an issue, a small amount of 0.1% acetic acid can be used to dissolve the peptide, followed by dilution with the desired buffer.[3]
Reconstitution Protocol:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Allow the vial and the chosen solvent to equilibrate to room temperature.[5]
-
Using a sterile syringe, slowly add the appropriate volume of the recommended solvent to the vial. Direct the stream against the side of the vial to gently wet the powder.
-
Gently swirl or rock the vial to dissolve the peptide. Do not shake or vortex , as this can cause aggregation or denaturation.[5]
-
If the peptide does not dissolve immediately, sonication for a few minutes may be helpful.[2][3]
-
Once dissolved, the peptide solution is ready for use or for aliquoting for storage.
Experimental Protocols
Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains.
Materials:
-
This compound stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a bacterial inoculum suspension in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate.
-
Add an equal volume of the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection (the lowest concentration of the peptide that inhibits visible bacterial growth) or by measuring the optical density at 600 nm.
Antimicrobial Activity of this compound:
| Organism | Lethal Concentration (µM) |
| Escherichia coli D21 | 3.8[6] |
| Staphylococcus aureus Cowan 1 | 2.1[6] |
Anticancer Activity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound stock solution
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the this compound dilutions.
-
Include a vehicle control (cells treated with the same solvent used to dissolve the peptide).
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[7][8]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Visualizations
Workflow for Reconstitution and Storage of this compound
Caption: Workflow for the proper reconstitution and storage of lyophilized this compound.
Postulated Mechanism of Action of this compound
The primary antimicrobial mechanism of Bombinin H peptides is believed to be through membrane disruption. A similar mechanism is often proposed for their anticancer activity, targeting the negatively charged membranes of cancer cells.
Caption: Postulated mechanism of this compound via membrane disruption.
References
- 1. uk-peptides.com [uk-peptides.com]
- 2. bachem.com [bachem.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. genscript.com [genscript.com]
- 5. bluewellpeptides.com [bluewellpeptides.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to dissolve Bombinin H1 for experimental use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinin H1 is a member of the bombinin H family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of the yellow-bellied toad, Bombina variegata.[1] These peptides are characterized by their hydrophobic and mildly cationic nature. This compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This document provides detailed protocols for the proper dissolution and handling of lyophilized this compound for experimental use, particularly for antimicrobial susceptibility testing.
Physicochemical and Biological Properties of this compound
A summary of the key properties of this compound is presented in Table 1. Understanding these characteristics is crucial for its effective use in experimental settings.
| Property | Value | Reference/Note |
| Amino Acid Sequence | Ile-Ile-Gly-Pro-Val-Leu-Gly-Met-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH2 | MedchemExpress |
| Molecular Weight | 1935.46 g/mol | [1] |
| Net Charge (at pH 7.0) | +2 | Calculated based on amino acid sequence (2 Lysine residues) |
| Theoretical Isoelectric Point (pI) | 10.05 | Calculated using online pI/Mw tool |
| Hydrophobicity (GRAVY score) | 1.335 | Calculated using online GRAVY calculator; indicates a hydrophobic nature |
| Lethal Concentration (LC) vs. E. coli D21 | 3.8 µM | [1] |
| Lethal Concentration (LC) vs. S. aureus Cowan 1 | 2.1 µM | [1] |
Mechanism of Action: Bacterial Membrane Disruption
This compound, like other related antimicrobial peptides, exerts its bactericidal effect primarily through the disruption of bacterial cell membrane integrity. The proposed mechanism involves an initial electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, followed by the insertion of the hydrophobic peptide into the lipid bilayer. This process can lead to the formation of pores or channels, or a general destabilization of the membrane, often described by the "barrel-stave" or "carpet" models. This disruption leads to leakage of intracellular contents and ultimately cell death.
Caption: Proposed mechanism of this compound action on bacterial membranes.
Experimental Protocols
Materials
-
Lyophilized this compound peptide
-
Sterile, distilled water (dH₂O)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
0.02% (v/v) acetic acid in sterile dH₂O (optional)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
-
Vortex mixer
-
Centrifuge
Preparation of this compound Stock Solution (1 mg/mL)
Due to its hydrophobic nature, dissolving this compound directly in aqueous buffers can be challenging. A common approach for such peptides is to first use a small amount of an organic solvent like DMSO.
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial.
-
Initial Dissolution in DMSO: Carefully add a small volume of sterile DMSO to the vial to achieve a high concentration (e.g., 10 mg/mL). For 1 mg of peptide, add 100 µL of DMSO.
-
Solubilization: Gently vortex the vial to ensure the peptide is fully dissolved. If necessary, sonicate for a few minutes.
-
Dilution to Stock Concentration: In a sterile, low-protein binding microcentrifuge tube, further dilute the DMSO-dissolved peptide with sterile dH₂O or a suitable sterile buffer (e.g., 0.02% acetic acid) to the final desired stock concentration of 1 mg/mL. It is crucial to add the aqueous solution to the DMSO solution slowly while vortexing to prevent precipitation.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile, low-protein binding tubes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended.[2][3]
Note on Solvent Choice: While DMSO is effective, it can interfere with some biological assays. It is recommended to keep the final concentration of DMSO in the experimental well below 0.5% to minimize off-target effects. If DMSO is not suitable for your experiment, consider trying to dissolve the peptide in sterile dH₂O containing 0.02% acetic acid, as this compound is a cationic peptide.[4]
Protocol for a Standard Broth Microdilution MIC Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
-
Prepare Bacterial Inoculum: Culture the desired bacterial strain overnight. Dilute the overnight culture in fresh Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.
-
Prepare Peptide Working Solutions: Thaw an aliquot of the this compound stock solution. Prepare a series of two-fold serial dilutions of the peptide in MHB. The concentration range should be chosen based on the expected MIC.
-
Assay Setup:
-
Add 50 µL of MHB to all wells of a 96-well plate.
-
Add 50 µL of the highest concentration of the this compound working solution to the first column of wells.
-
Perform a serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of the dilution series.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Experimental workflow for MIC determination of this compound.
Storage and Stability
-
Lyophilized Peptide: Store at -20°C or colder in a desiccated environment. It is stable for over a year under these conditions.[5]
-
Peptide in Solution: Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of peptides in solution is limited, especially those containing residues prone to oxidation like methionine.[3][6] It is recommended to use sterile buffers at a pH between 5 and 6 to prolong the storage life of the peptide solution.[6]
References
Application Notes and Protocols for Bombinin H1 as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the antimicrobial efficacy of Bombinin H1, a promising antimicrobial peptide (AMP) isolated from the skin of the Yellow-bellied toad, Bombina variegata. The following sections detail the antimicrobial properties of this compound, protocols for key experiments, and a summary of available quantitative data.
Introduction to this compound
This compound is a member of the bombinin family of antimicrobial peptides. Like many AMPs, it is cationic and amphipathic, properties that are crucial for its interaction with and disruption of microbial cell membranes. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. Understanding its mechanism of action and evaluating its efficacy and safety are critical steps in its development as a potential therapeutic agent.
Mechanism of Action: Membrane Disruption
The primary antimicrobial mechanism of this compound and similar peptides is the permeabilization and disruption of the bacterial cell membrane. This action is rapid and less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. The process can be conceptualized in the following stages:
-
Electrostatic Attraction: The positively charged this compound peptide is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Pore Formation: Upon binding, the peptide inserts into the lipid bilayer, leading to the formation of pores or channels. Several models describe this process, including the "barrel-stave," "toroidal pore," and "carpet" models. These pores disrupt the membrane's integrity.
-
Cellular Leakage and Death: The formation of pores leads to the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and genetic material. This leakage, coupled with the dissipation of the membrane potential, ultimately results in bacterial cell death.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for this compound and related peptides against various microorganisms.
| Peptide | Microorganism | MIC (µM) | Reference |
| This compound | Escherichia coli D21 | 3.8 | [1] |
| This compound | Staphylococcus aureus Cowan 1 | 2.1 | [1] |
| Bombinin H-BO1 | Candida albicans | 256 mg/L | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the antimicrobial properties of this compound are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard approach.
Materials:
-
This compound peptide stock solution (e.g., in 0.01% acetic acid with 0.2% BSA)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
-
Incubator
Workflow Diagram:
Protocol:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Prepare Peptide Dilutions:
-
Prepare a stock solution of this compound.
-
Perform two-fold serial dilutions of the this compound stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound that shows no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquots onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Protocol:
-
Prepare a bacterial culture in the logarithmic growth phase (approximately 10^6 CFU/mL) in MHB.
-
Add this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control without the peptide.
-
Incubate the cultures at 37°C with shaking.
-
At specific time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or PBS and plate them on MHA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the viable colonies (CFU/mL).
-
Plot the log10 CFU/mL against time for each concentration of this compound.
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of this compound against mammalian cells, which is crucial for evaluating its therapeutic potential.
Protocol:
-
Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for another 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Hemolysis Assay
This assay measures the ability of this compound to lyse red blood cells, providing an indication of its potential toxicity in vivo.
Protocol:
-
Obtain fresh human or animal red blood cells (RBCs) and wash them three times with sterile PBS by centrifugation.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
In a 96-well plate, add 50 µL of serially diluted this compound in PBS.
-
Add 50 µL of the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Conclusion
These application notes provide a framework for the systematic evaluation of this compound as a novel antimicrobial agent. The detailed protocols for key in vitro assays will enable researchers to generate robust and reproducible data on its efficacy and safety profile. Further investigations into its mechanism of action and in vivo efficacy are warranted to fully assess its therapeutic potential.
References
- 1. Effects of Antimicrobial Peptide Revealed by Simulations: Translocation, Pore Formation, Membrane Corrugation and Euler Buckling [mdpi.com]
- 2. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bombinin H1 for Bacterial Membrane Permeabilization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinin H1 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are characteristically hydrophobic and hemolytic peptides isolated from the skin secretions of the Bombina genus of frogs.[1] These peptides represent a crucial component of the frog's innate immune system. Bombinin H peptides are noted for their potent activity against a range of microorganisms, including bacteria.[2] Their primary mechanism of action is the perturbation and permeabilization of microbial cell membranes, leading to cell death.[1][2] This property makes this compound and its analogues valuable tools for studying the mechanisms of membrane disruption, for screening new antimicrobial agents, and for developing novel therapeutics to combat antibiotic-resistant bacteria.
These application notes provide an overview of this compound's activity, detailed protocols for key experiments to assess its membrane permeabilization capabilities, and graphical representations of its mechanism of action and experimental workflows.
Data Presentation
Quantitative data on the antimicrobial and hemolytic activities of this compound and related Bombinin H peptides are summarized below. Due to the limited availability of comprehensive data specifically for this compound, data for the closely related BHL-bombinin and Bombinin HL are included as representative examples of the Bombinin H family's activity spectrum.
Table 1: Antimicrobial Activity of this compound and Related Peptides
| Peptide | Organism | Strain | MIC (µM) | Lethal Concentration (µM) |
| This compound | Escherichia coli | D21 | - | 3.8 |
| Staphylococcus aureus | Cowan 1 | - | 2.1 | |
| BHL-bombinin (example) | Staphylococcus aureus | NCTC 10788 | 1.6 | - |
| Escherichia coli | NCTC 10418 | 6.6 | - | |
| Pseudomonas aeruginosa | ATCC 27853 | 26.2 | - | |
| Candida albicans | NCPF 1467 | 1.6 | - | |
| MRSA | ATCC 12493 | 6.6 | - | |
| Bombinin HL (example) | Staphylococcus aureus | NCTC 10788 | 104.9 | - |
Data for BHL-bombinin and Bombinin HL are sourced from Xiang et al. (2017) and serve as representative examples for the Bombinin H family.
Table 2: Hemolytic Activity of Bombinin H Peptides
| Peptide | HC₅₀ (µM) |
| BHL-bombinin (example) | >209.8 |
| Bombinin HL (example) | >209.8 |
HC₅₀ (50% hemolytic concentration) is the peptide concentration that causes 50% lysis of red blood cells. Data for BHL-bombinin and Bombinin HL are sourced from Xiang et al. (2017).
Mechanism of Action: Membrane Permeabilization
This compound, like other amphipathic α-helical peptides, is thought to disrupt bacterial membranes through one of several proposed mechanisms, primarily the "barrel-stave" or "carpet" models.[2]
-
Barrel-Stave Model: Peptide monomers bind to the membrane surface, oligomerize, and insert into the lipid bilayer, forming a transmembrane pore or channel. The hydrophobic surfaces of the peptides face the lipid acyl chains, while the hydrophilic surfaces line the aqueous channel.
-
Carpet Model: Peptides accumulate on the bacterial membrane surface, forming a "carpet-like" layer. At a critical concentration, this layer disrupts the membrane's curvature and integrity, leading to the formation of transient pores or the complete disintegration of the membrane into micelle-like structures.
It is important to note that while membrane disruption is the primary mechanism, some antimicrobial peptides can also translocate across the membrane to interact with intracellular targets, although this has not been specifically detailed for this compound.
Caption: Proposed mechanisms of this compound action on bacterial membranes.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the membrane permeabilization activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
This compound peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.
-
Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive controls (bacteria in MHB without peptide) and negative controls (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density (OD) at 600 nm using a plate reader.
-
The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Hemolytic Activity Assay
This assay assesses the cytotoxicity of this compound against mammalian cells by measuring the lysis of red blood cells (RBCs).
Materials:
-
This compound peptide
-
Freshly collected red blood cells (e.g., human or sheep)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS) for positive control
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Wash RBCs three times with PBS by centrifugation (1000 x g for 5 min) and resuspend to a final concentration of 2% (v/v) in PBS.
-
Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include negative controls (RBCs in PBS) and positive controls (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate (1000 x g for 5 min).
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
The HC₅₀ is the concentration of this compound that causes 50% hemolysis.
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay uses the fluorescent probe N-(1-Naphthyl)phenylenediamine (NPN) to measure the disruption of the Gram-negative outer membrane.
Materials:
-
This compound peptide
-
Gram-negative bacteria (e.g., E. coli)
-
HEPES buffer (5 mM, pH 7.4)
-
NPN stock solution (in acetone or ethanol)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with HEPES buffer.
-
Resuspend the bacterial pellet in HEPES buffer to an OD₆₀₀ of 0.5.
-
Add NPN to the bacterial suspension to a final concentration of 10 µM and allow it to equilibrate.
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add varying concentrations of this compound to the suspension.
-
Immediately monitor the increase in fluorescence intensity over time.
-
The increase in NPN fluorescence indicates the permeabilization of the outer membrane.
Inner Membrane Depolarization Assay (diSC₃-5)
This assay uses the potential-sensitive fluorescent dye diSC₃-5 to measure the dissipation of the bacterial cytoplasmic membrane potential.
Materials:
-
This compound peptide
-
Bacterial strain (e.g., S. aureus or E. coli)
-
HEPES buffer with 20 mM glucose
-
diSC₃-5 stock solution (in DMSO or ethanol)
-
KCl
-
Fluorometer or fluorescence plate reader
Procedure:
-
Grow bacteria to mid-log phase, harvest, and wash with HEPES buffer.
-
Resuspend the cells in HEPES buffer containing glucose to an OD₆₀₀ of 0.05.
-
Add diSC₃-5 to a final concentration of 0.4 µM and incubate in the dark until the fluorescence signal stabilizes (this indicates dye uptake and quenching).
-
Add KCl to a final concentration of 100 mM to equilibrate the K⁺ concentration.
-
Record the stable baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).
-
Add varying concentrations of this compound.
-
Monitor the increase in fluorescence, which corresponds to the release of the dye upon membrane depolarization.
Experimental Workflow Visualization
Caption: General workflow for characterizing this compound's antimicrobial activity.
Signaling Pathways and Intracellular Effects
The primary mode of action for this compound is widely accepted to be the physical disruption of the bacterial membrane integrity. This leads to a cascade of secondary effects that are ultimately lethal to the cell. While specific intracellular signaling pathways are not well-defined for Bombinin H peptides, the consequences of membrane permeabilization are illustrated below.
Caption: Cascade of events following this compound-induced membrane permeabilization.
References
Troubleshooting & Optimization
Technical Support Center: Improving Bombinin H1 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the antimicrobial peptide Bombinin H1 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like many peptides, is primarily influenced by several factors:
-
pH: The pH of the solution can significantly impact the peptide's net charge and conformational stability, potentially leading to hydrolysis at acidic or alkaline pH.
-
Temperature: Elevated temperatures can accelerate degradation pathways such as oxidation, deamidation, and aggregation.[1][2][3] For optimal long-term storage, it is recommended to store this compound in a lyophilized state at -20°C or below.
-
Enzymatic Degradation: Proteases present in experimental systems can readily cleave this compound at specific amino acid residues, reducing its activity.
-
Oxidation: Certain amino acid residues, such as methionine, are susceptible to oxidation, which can compromise the peptide's structure and function.
-
Aggregation: At high concentrations or under certain buffer conditions, this compound may self-associate and form aggregates, leading to precipitation and loss of activity.[4]
Q2: What is the recommended solvent for reconstituting lyophilized this compound?
A2: For initial reconstitution of lyophilized this compound, sterile, nuclease-free water is recommended. To minimize the risk of aggregation, it is advisable to first dissolve the peptide in a small amount of a polar, organic solvent miscible with water, such as dimethyl sulfoxide (DMSO) or acetonitrile, and then slowly add the aqueous buffer to the desired final concentration.
Q3: How should I store this compound solutions to maximize stability?
A3: For short-term storage (a few days), refrigerated temperatures (2-8°C) are generally acceptable. For long-term storage, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the potential enzymatic cleavage sites in this compound?
A4: Based on its amino acid sequence (Ile-Ile-Gly-Pro-Val-Leu-Gly-Met-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH2)[5], this compound has potential cleavage sites for common proteases:
-
Trypsin: Cleaves at the C-terminus of Lysine (Lys) and Arginine (Arg) residues. This compound contains two adjacent Lysine residues near its C-terminus, making it susceptible to trypsin digestion.[6]
-
Chymotrypsin: Primarily cleaves at the C-terminus of large hydrophobic residues such as Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr). It can also cleave at Leucine (Leu) and Methionine (Met) to a lesser extent.[7] this compound contains several Leucine residues and a Methionine residue, indicating potential susceptibility to chymotrypsin.
Troubleshooting Guides
Issue 1: Loss of Antimicrobial Activity Over Time
Possible Causes:
-
Degradation: The peptide may be degrading due to improper storage conditions (pH, temperature) or enzymatic activity.
-
Aggregation: The peptide may be forming inactive aggregates.
-
Oxidation: The methionine residue may have been oxidized.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the peptide solution is stored at the recommended temperature and pH. Avoid repeated freeze-thaw cycles.
-
Protease Inhibition: If working with biological samples that may contain proteases, consider adding a broad-spectrum protease inhibitor cocktail.
-
Check for Aggregation: Visually inspect the solution for any turbidity or precipitation. You can also use techniques like dynamic light scattering (DLS) to detect aggregates.
-
Analytical Characterization: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity of the peptide solution. The appearance of new peaks or a decrease in the main peak area can indicate degradation. Mass spectrometry (MS) can be used to identify degradation products.[8][9]
Issue 2: Peptide Precipitation or Aggregation in Solution
Possible Causes:
-
High Concentration: The peptide concentration may be too high for the given buffer conditions.
-
Suboptimal pH: The pH of the solution may be close to the isoelectric point (pI) of the peptide, where its net charge is minimal, leading to reduced solubility and increased aggregation.
-
Buffer Composition: Certain salts or buffer components may promote aggregation.
Troubleshooting Steps:
-
Optimize Concentration: Try working with a lower concentration of this compound.
-
Adjust pH: Modify the pH of the buffer to be further away from the peptide's pI.
-
Screen Excipients: Consider adding stabilizing excipients to the formulation. Sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and certain amino acids (e.g., arginine, glycine) can help prevent aggregation.[10][11]
-
Use of Surfactants: A low concentration of a non-ionic surfactant, such as Polysorbate 20 or Polysorbate 80, can sometimes help to prevent aggregation.[12]
Data Presentation
Table 1: General Influence of pH on Peptide Degradation Pathways.
| pH Range | Dominant Degradation Pathway |
| Acidic (pH 1-3) | Hydrolysis of peptide bonds, particularly at Asp-Xxx bonds. |
| Neutral (pH 6-8) | Deamidation of Asn and Gln residues. |
| Alkaline (pH > 8) | Racemization, beta-elimination. |
Note: This table provides general guidance. The optimal pH for this compound stability should be determined experimentally.
Table 2: Common Excipients for Improving Peptide Stability. [10][11][13]
| Excipient Category | Examples | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Preferential exclusion, vitrification in frozen state. |
| Amino Acids | Arginine, Glycine, Histidine | Inhibit aggregation, act as cryoprotectants. |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface adsorption and aggregation. |
| Antioxidants | Methionine, Ascorbic Acid | Prevent oxidative degradation. |
| Buffering Agents | Phosphate, Citrate, Tris | Maintain optimal pH. |
Experimental Protocols
Protocol 1: Assessing this compound Stability by RP-HPLC
This protocol provides a general framework for monitoring the stability of this compound over time.
Materials:
-
This compound stock solution
-
Incubation buffers at various pH values (e.g., pH 4, 7, 9)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare aliquots of this compound in the different incubation buffers to a final concentration of 1 mg/mL.
-
Incubate the samples at a desired temperature (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Analyze the samples by RP-HPLC. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the chromatogram at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Calculate the percentage of remaining intact this compound at each time point by integrating the area of the main peptide peak.
Protocol 2: Enzymatic Degradation Assay
This protocol can be used to determine the susceptibility of this compound to specific proteases.
Materials:
-
This compound stock solution
-
Protease (e.g., Trypsin, Chymotrypsin) stock solution
-
Reaction buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system or Mass Spectrometer
Procedure:
-
Prepare a reaction mixture containing this compound at a known concentration in the reaction buffer.
-
Initiate the reaction by adding the protease to a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, withdraw aliquots of the reaction and stop the enzymatic activity by adding the quenching solution.
-
Analyze the samples by RP-HPLC to monitor the disappearance of the intact this compound peak and the appearance of fragment peaks.
-
Alternatively, use Mass Spectrometry to identify the resulting peptide fragments and confirm the cleavage sites.[8][9]
Visualizations
Caption: Key factors influencing the stability of this compound in solution.
Caption: A logical workflow for troubleshooting loss of this compound activity.
Caption: Overview of strategies to improve the stability of this compound.
References
- 1. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PeptideCutter [web.expasy.org]
- 7. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 12. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates [mdpi.com]
- 13. WO2018013673A1 - Stabilizing excipients for therapeutic protein formulations - Google Patents [patents.google.com]
Technical Support Center: Reducing Bombinin H1 Cytotoxicity for Therapeutic Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when modifying Bombinin H1 to reduce its cytotoxicity for therapeutic use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
This compound, like many other antimicrobial peptides (AMPs), primarily exerts its cytotoxic effects through membrane disruption. Its amphipathic α-helical structure allows it to interact with and insert into cell membranes. At high concentrations, these peptides can form pores or channels, leading to membrane depolarization, leakage of cellular contents, and ultimately cell death.[1][2] This lytic activity is not always specific to microbial cells and can affect host cells, particularly erythrocytes, leading to hemolysis.[1]
Q2: How can the cytotoxicity of this compound be reduced while maintaining its therapeutic activity?
The main strategy involves modifying the peptide's physicochemical properties to enhance its selectivity for microbial membranes over host cell membranes. Key approaches include:
-
Amino Acid Substitution: Replacing specific amino acids can alter the peptide's hydrophobicity, charge, and amphipathicity. For instance, substituting a hydrophobic residue with a charged one can decrease hemolytic activity.[3]
-
D-Amino Acid Substitution: Incorporating D-amino acids, particularly near the N-terminus, can reduce cytotoxicity against mammalian cells, potentially by altering the peptide's helical structure and its interaction with host cell membranes.[4][5]
-
Modulating Hydrophobicity and Charge: A careful balance between hydrophobicity and net positive charge is crucial. Increasing the net positive charge can enhance attraction to negatively charged bacterial membranes, while reducing overall hydrophobicity can decrease interactions with zwitterionic mammalian cell membranes, thus lowering hemolytic activity.[6][7]
Q3: What are the key differences between microbial and mammalian cell membranes that can be exploited?
The primary differences that allow for selective targeting are:
-
Surface Charge: Bacterial membranes are generally more negatively charged due to the presence of phospholipids like phosphatidylglycerol and cardiolipin. In contrast, mammalian cell membranes are predominantly zwitterionic (neutral in net charge) due to a high content of phosphatidylcholine and sphingomyelin.[3]
-
Cholesterol Content: Mammalian cell membranes contain cholesterol, which can inhibit peptide binding and insertion, making them more resistant to disruption by AMPs. Bacterial membranes lack cholesterol.[3]
Q4: What is the significance of the Hemolytic Concentration (HC50) and the Therapeutic Index?
-
HC50 (50% Hemolytic Concentration): This is the concentration of a peptide that causes 50% lysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and is desirable for therapeutic peptides.
-
Therapeutic Index (TI): The TI is a ratio that compares the concentration at which a peptide is effective against a target pathogen (e.g., Minimum Inhibitory Concentration, MIC) to the concentration at which it is toxic to host cells (e.g., HC50). It is often calculated as HC50/MIC. A higher TI signifies greater selectivity and a better safety profile.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at reducing this compound cytotoxicity.
Problem 1: High variability in cytotoxicity/hemolysis assay results.
-
Possible Cause 1: Peptide Purity and Counter-ion Effects.
-
Explanation: Peptides are often purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) in the mobile phase. Residual TFA in the final peptide sample can be cytotoxic and interfere with cell-based assays, leading to inconsistent results.[8][9]
-
Solution:
-
Ensure high purity of the synthesized peptide (>95%).
-
Consider salt exchange procedures (e.g., exchanging TFA for acetate or HCl) if TFA toxicity is suspected.
-
Run a control with TFA alone to assess its effect on your cell line at relevant concentrations.
-
-
-
Possible Cause 2: Peptide Aggregation.
-
Explanation: Hydrophobic peptides like this compound can aggregate in aqueous solutions, leading to inaccurate concentration determination and variable activity.
-
Solution:
-
Carefully select the solvent for initial peptide dissolution based on its properties. A small amount of dimethyl sulfoxide (DMSO) or acetonitrile may be needed for highly hydrophobic peptides, followed by dilution in the assay buffer.[10]
-
Use peptide solubility prediction tools to determine the best solvent and pH.
-
Perform experiments immediately after peptide solubilization to minimize aggregation over time.
-
-
-
Possible Cause 3: Inconsistent Cell Seeding Density.
-
Explanation: The number of cells per well in a cytotoxicity assay can significantly impact the results.
-
Solution:
-
Ensure a homogenous cell suspension before seeding.
-
Optimize cell density for your specific cell line and assay duration to ensure cells are in the logarithmic growth phase during the experiment.[11]
-
-
Problem 2: A modified this compound analog shows reduced cytotoxicity but also a significant loss of antimicrobial activity.
-
Possible Cause: Excessive Reduction in Hydrophobicity.
-
Explanation: While reducing hydrophobicity can decrease hemolytic activity, a certain level of hydrophobicity is essential for the peptide to insert into and disrupt bacterial membranes.[3]
-
Solution:
-
Design analogs with more subtle changes in hydrophobicity. For example, substitute a single hydrophobic residue instead of multiple ones.
-
Consider the position of the substitution. Modifying the hydrophobic face of the amphipathic helix may have a more pronounced effect on activity than modifying the hydrophilic face.
-
Synthesize a series of analogs with varying degrees of hydrophobicity to identify the optimal balance.
-
-
Problem 3: Difficulty in synthesizing a modified this compound peptide, especially with D-amino acid substitutions.
-
Possible Cause: Aggregation during Solid-Phase Peptide Synthesis (SPPS).
-
Explanation: The growing peptide chain can aggregate on the solid support, leading to incomplete coupling reactions and low synthesis yield. This is a common issue with hydrophobic sequences.
-
Solution:
-
Use specialized resins and solvents that minimize aggregation.[12]
-
Incorporate pseudoproline dipeptides or Dmb-protected glycine residues at strategic points in the sequence to disrupt secondary structure formation during synthesis.[12]
-
Perform double couplings or use more potent coupling reagents for difficult amino acid additions.[13]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for Bombinin H peptides and related analogs. This data can be used as a baseline for comparison when designing and evaluating new this compound modifications.
Table 1: Cytotoxicity (IC50) of Bombinin Peptides against Various Cell Lines
| Peptide | Cell Line | IC50 (µM) | Reference |
| BHL-Bombinin | HMEC-1 | > 100 | [14] |
| Bombinin HL | HMEC-1 | > 100 | [14] |
| Bombinin HD | HMEC-1 | > 100 | [14] |
| Bombinin H2 | A549 (Lung Cancer) | Not specified, but cytotoxic | [15][16] |
| Bombinin H4 | A549 (Lung Cancer) | Significant cytotoxicity at 1.5-100 µM | [16] |
| Temporin A | A549 (Lung Cancer) | Significant cytotoxicity at 50-100 µM | [16] |
Note: IC50 is the concentration of a substance that inhibits a biological process by 50%. Lower values indicate higher cytotoxicity.
Table 2: Hemolytic Activity (HC50) of Bombinin Peptides
| Peptide | Erythrocyte Source | HC50 (µM) | Reference |
| BHL-Bombinin | Horse | > 512 | [14] |
| Bombinin HL | Horse | ~200 | [14] |
| Bombinin HD | Horse | ~150 | [14] |
| Melittin (Control) | Horse | ~2 | [14] |
| Bombinin H peptides | Not specified | Generally hemolytic | [1] |
Note: HC50 is the concentration of a peptide that causes 50% hemolysis. Higher values are desirable, indicating lower toxicity to red blood cells.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Peptide Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent or 1% Triton X-100 as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of untreated cells) x 100%. Plot cell viability against peptide concentration to determine the IC50 value.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells.
Procedure:
-
Erythrocyte Preparation: Obtain fresh red blood cells (RBCs), for example, from defibrinated horse blood. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant. Resuspend the pelleted RBCs in PBS to a final concentration of 2% (v/v).
-
Peptide Incubation: Add 100 µL of the 2% RBC suspension to the wells of a 96-well plate. Add 100 µL of serial dilutions of the this compound analogs in PBS to the wells.
-
Controls:
-
Negative Control (0% Hemolysis): 100 µL of RBC suspension + 100 µL of PBS.
-
Positive Control (100% Hemolysis): 100 µL of RBC suspension + 100 µL of 1% Triton X-100.
-
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis as: [(Absorbance of peptide-treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100%. Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value.
Visualizations
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. pure.qub.ac.uk [pure.qub.ac.uk]
- 15. Temporin A and Bombinin H2 antimicrobial peptides exhibit selective cytotoxicity to lung cancer cells [iris.uniroma1.it]
- 16. iris.uniroma1.it [iris.uniroma1.it]
Technical Support Center: Overcoming Bombinin H1 Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the peptide Bombinin H1 in aqueous buffers.
Troubleshooting Guide
This compound, a member of the hydrophobic and hemolytic Bombinin H peptide family, often presents solubility challenges due to its propensity for self-aggregation.[1][2] The following table outlines common problems, their probable causes, and recommended solutions to achieve successful solubilization for your experiments.
| Problem | Probable Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffer. | High hydrophobicity of this compound. The peptide contains a high percentage of hydrophobic and/or polar uncharged amino acids.[3][4][5] | 1. Use of Organic Co-solvents: Initially dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before slowly adding the aqueous buffer to the desired concentration.[3][4][5] 2. pH Adjustment: Determine the net charge of this compound and adjust the pH of the buffer accordingly. Basic peptides are more soluble in acidic conditions, and acidic peptides are more soluble in basic conditions.[3][4][6] |
| Peptide precipitates out of solution after initial dissolution. | Aggregation: Hydrophobic interactions between peptide molecules can lead to aggregation and precipitation, especially at higher concentrations or in physiological salt concentrations.[2] Isoelectric Point (pI): The pH of the buffer is close to the peptide's pI, minimizing its net charge and reducing solubility. | 1. Work at Lower Concentrations: Prepare a more dilute stock solution. 2. Optimize pH: Adjust the buffer pH to be at least 1-2 units away from the calculated pI of this compound.[7] 3. Incorporate Chaotropic Agents: Use agents like 6 M Guanidine-HCl or 8 M Urea to disrupt aggregation.[8][9][10][11] Note that these are denaturing agents. |
| Inconsistent experimental results. | Incomplete Solubilization: Undissolved peptide micro-aggregates can lead to inaccurate concentration determination and variability in assays. | 1. Sonication: Use a bath sonicator to break up small aggregates after dissolution.[3][12] 2. Centrifugation: Before use, centrifuge the peptide solution to pellet any remaining insoluble material.[3] Use the supernatant for your experiments. |
| Loss of peptide activity after solubilization. | Harsh Solvents: Some organic solvents or extreme pH values can denature the peptide and affect its biological activity. | 1. Test Solvent Compatibility: If possible, test the effect of the chosen solvent on a small aliquot of the peptide and in your specific assay. Aim for the lowest possible concentration of organic solvent in the final working solution (typically <1% DMSO).[3] 2. Use Volatile Buffers: When adjusting pH, consider using volatile buffers like ammonium bicarbonate or acetic acid, which can be removed by lyophilization if necessary.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound?
A1: Due to the hydrophobic nature of the Bombinin H family of peptides, it is recommended to start by attempting to dissolve a small test amount of the lyophilized peptide in sterile, distilled water.[13] If solubility is poor, the next step is to use a small volume of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[4][5] After the peptide is fully dissolved in the organic solvent, you can slowly add your aqueous buffer of choice while vortexing to reach the desired final concentration.[3]
Q2: How does pH affect the solubility of this compound?
A2: The pH of the buffer plays a critical role in peptide solubility by influencing the net charge of the molecule.[3][14] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. To improve solubility, you should adjust the pH of your buffer to be at least one to two pH units above or below the pI of this compound.[7] For basic peptides (net positive charge), an acidic buffer (e.g., containing 10% acetic acid) is recommended. For acidic peptides (net negative charge), a basic buffer (e.g., containing 10% ammonium bicarbonate) should be used.[4]
Q3: Can I use sonication to help dissolve this compound?
A3: Yes, sonication can be a useful technique to aid in the dissolution of peptides by breaking up aggregates.[3][12] However, it is important to use a bath sonicator and to sonicate for short periods to avoid heating the sample, which could potentially lead to degradation of the peptide.[13]
Q4: What are chaotropic agents and when should I use them?
A4: Chaotropic agents are substances that disrupt the structure of water and weaken hydrophobic interactions, thereby promoting the solubilization of nonpolar molecules like hydrophobic peptides.[8][9][15] Common chaotropic agents include guanidine hydrochloride (Guanidine-HCl) and urea.[10][11] These should be considered as a last resort when other methods have failed, as they are strong denaturants that can unfold your peptide and may interfere with downstream biological assays.[9]
Q5: How can I remove an organic solvent after dissolving this compound?
A5: If the organic solvent used for initial solubilization is volatile (e.g., acetonitrile, methanol), it can be removed by lyophilization (freeze-drying).[4] This allows you to reconstitute the peptide in a different buffer system. Note that DMSO is not readily removed by lyophilization.
Experimental Protocols
Protocol 1: Solubilization of this compound using an Organic Co-Solvent
This protocol describes the standard method for dissolving a hydrophobic peptide like this compound.
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.[13]
-
Initial Dissolution: Add a minimal amount of a suitable organic solvent (e.g., DMSO, DMF) to the vial to completely dissolve the peptide. Start with a volume sufficient to create a concentrated stock solution (e.g., 10-20 µL).
-
Vortexing: Gently vortex the vial to ensure the peptide is fully dissolved.
-
Dilution: Slowly add your desired aqueous buffer to the peptide solution in a drop-wise manner while gently vortexing. This gradual addition helps to prevent the peptide from precipitating out of the solution.[16]
-
Final Concentration: Continue adding the buffer until the desired final concentration is reached.
-
Storage: Store the peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: pH Adjustment for Improved Solubility
This protocol is for instances where this compound is insoluble in neutral aqueous buffers.
-
Determine Peptide Charge: Calculate the theoretical net charge of this compound at neutral pH.
-
Acidic Peptide (Net Negative Charge):
-
Attempt to dissolve the peptide in a small amount of a basic buffer (e.g., 10% ammonium bicarbonate).
-
Once dissolved, dilute with your desired buffer to the final concentration.
-
Adjust the final pH if necessary.
-
-
Basic Peptide (Net Positive Charge):
-
Attempt to dissolve the peptide in a small amount of an acidic solution (e.g., 10% acetic acid).
-
Once dissolved, dilute with your desired buffer to the final concentration.
-
Adjust the final pH if necessary.
-
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations for various solubilization aids. Note that these are general guidelines and may need to be optimized for this compound.
| Solubilization Aid | Recommended Starting Concentration | Notes |
| Organic Solvents | ||
| DMSO | < 50 µL for initial dissolution | Final concentration in assays should ideally be < 1%.[3] |
| DMF | < 50 µL for initial dissolution | Alternative to DMSO. |
| Acetonitrile | < 50 µL for initial dissolution | Volatile, can be removed by lyophilization. |
| pH Adjusting Buffers | ||
| Acetic Acid | 10% (v/v) for basic peptides | [4] |
| Ammonium Bicarbonate | 10% (w/v) for acidic peptides | [4] |
| Chaotropic Agents | ||
| Guanidine-HCl | 6 M | Strong denaturant.[17] |
| Urea | 8 M | Strong denaturant.[17] |
Visual Guides
Caption: A workflow for selecting a solubilization strategy for this compound.
Caption: Logic diagram for troubleshooting this compound insolubility.
References
- 1. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of the glycine-rich diastereomeric peptides bombinin H2 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. Peptide Synthesis Knowledge Base [peptide2.com]
- 8. Solubilization of particulate proteins and nonelectrolytes by chaotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thomassci.com [thomassci.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. bio-rad.com [bio-rad.com]
- 12. iscabiochemicals.com [iscabiochemicals.com]
- 13. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 16. 多肽的溶解度指引 [sigmaaldrich.com]
- 17. biorbyt.com [biorbyt.com]
troubleshooting inconsistent results in Bombinin H1 assays
Welcome to the technical support center for Bombinin H1 assays. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound assays in a question-and-answer format.
Peptide Handling and Storage
Question: My this compound peptide shows reduced or no activity. What could be the cause?
Answer: Reduced peptide activity can stem from several factors related to handling and storage:
-
Improper Storage: this compound is a peptide and should be stored under the recommended conditions, typically frozen and desiccated, to prevent degradation. Refer to the Certificate of Analysis for specific storage instructions.
-
Multiple Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the peptide stock solution, as this can lead to degradation. Aliquot the stock solution into single-use volumes.
-
Proteolytic Degradation: Peptides can be susceptible to proteolytic degradation.[1] Ensure that all solutions and labware are sterile and free of proteases. The use of D-form amino acids in some Bombinin H peptides can increase resistance to proteolysis.[1][2]
-
Adsorption to Surfaces: Cationic peptides like this compound can adsorb to plastic surfaces, especially polystyrene.[3] Use low-adhesion polypropylene tubes and plates for peptide solutions.[3] Including a carrier protein like bovine serum albumin (BSA) in your buffers can also help prevent adsorption.[3]
Inconsistent MIC Assay Results
Question: I am observing significant well-to-well or day-to-day variability in my Minimum Inhibitory Concentration (MIC) assays. What are the likely causes?
Answer: Inconsistent MIC results are a common issue and can be attributed to several experimental variables:
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, is a major source of variability.[2] Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Bacterial Inoculum Density: The starting concentration of bacteria is critical. An inoculum that is too high or too low will affect the MIC value. Standardize your protocol for preparing the bacterial suspension to a specific optical density or colony-forming units per milliliter (CFU/mL).[3]
-
Bacterial Growth Phase: Use bacteria from the logarithmic growth phase for your assays to ensure consistent metabolic activity and susceptibility.[4]
-
Assay Medium: The composition of the culture medium can influence the activity of antimicrobial peptides.[5] Cations in the medium can interfere with the electrostatic interaction between the cationic peptide and the bacterial membrane. Use a recommended medium like Mueller-Hinton Broth (MHB) for susceptibility testing.[3]
-
Incubation Time and Temperature: Adhere to a consistent incubation time and temperature as specified in your protocol.[3][5]
Question: My MIC values for this compound are different from published values. Why might this be?
Answer: Discrepancies between your MIC values and those in the literature can arise from differences in experimental conditions:
-
Bacterial Strains: Different bacterial strains, even within the same species, can exhibit varying susceptibility to antimicrobial peptides.[6] The provided lethal concentrations for this compound are for Escherichia coli D21 and Staphylococcus aureus Cowan 1.[7]
-
Assay Protocol Variations: Minor differences in the MIC assay protocol, such as the specific medium used, the final bacterial concentration, and the method for determining the MIC (e.g., visual inspection vs. spectrophotometer reading), can lead to different results.[3]
High Background or False Positives in Hemolysis Assays
Question: I am seeing high levels of hemolysis in my negative control wells. What could be causing this?
Answer: High background hemolysis can obscure your results and may be caused by:
-
Erythrocyte Lysis During Handling: Red blood cells are fragile. Handle them gently during washing and dispensing to avoid mechanical lysis.
-
Contamination: Bacterial or chemical contamination can lead to hemolysis. Use sterile reagents and aseptic techniques.
-
Incorrect Buffer Composition: The buffer used to suspend the erythrocytes should be isotonic (e.g., phosphate-buffered saline, PBS) to prevent osmotic lysis.
Question: My this compound peptide appears to be highly hemolytic at low concentrations, which is unexpected. What should I check?
Answer: While Bombinin H peptides are known to have hemolytic activity, unexpectedly high activity could be due to:
-
Peptide Aggregation: At high concentrations, some peptides can aggregate, which may non-specifically disrupt cell membranes. Ensure the peptide is fully dissolved in the assay buffer.
-
Experimental Artifacts: If using a spectrophotometer to measure hemoglobin release, ensure that there is no precipitation of the peptide or other components in the well, as this can interfere with the absorbance reading.[2]
Quantitative Data Summary
The following tables summarize the known antimicrobial activity of this compound and related peptides.
| Peptide | Target Organism | MIC (μM) | Lethal Concentration (μM) | Reference |
| This compound | Escherichia coli D21 | - | 3.8 | [7] |
| This compound | Staphylococcus aureus Cowan 1 | - | 2.1 | [7] |
| BHL-bombinin | Staphylococcus aureus | 1.6 | - | [8] |
| BHL-bombinin | Escherichia coli | 6.6 | - | [8] |
| Bombinin HL | Staphylococcus aureus | 256 mg/L | - | [9] |
| Bombinin HD | Staphylococcus aureus | 128 mg/L | - | [9] |
| Bombinin H-BO1 | Candida albicans | 256 mg/L | - | [10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible growth, while lethal concentration is the concentration required to kill the microorganism. Direct comparison of values across different studies should be done with caution due to potential variations in experimental protocols.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
This protocol is a standard method for determining the MIC of an antimicrobial peptide.[3][11][12]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Peptide Dilutions:
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.
-
Incubate the plate at 37°C for 18-24 hours.[3]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria.[13] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
-
Hemolysis Assay Protocol
This protocol measures the ability of this compound to lyse red blood cells.[14][15][16]
-
Preparation of Erythrocyte Suspension:
-
Obtain fresh red blood cells (e.g., human or horse).
-
Wash the cells three times with sterile, isotonic phosphate-buffered saline (PBS) by centrifugation and resuspension.
-
Prepare a 1-2% (v/v) suspension of the washed erythrocytes in PBS.[17]
-
-
Assay Procedure:
-
In a 96-well plate, add serial dilutions of the this compound peptide.
-
Add the erythrocyte suspension to each well.
-
Include a negative control (erythrocytes in PBS) and a positive control (erythrocytes in a solution that causes 100% lysis, such as 1% Triton X-100).[17]
-
-
Incubation and Measurement:
-
Calculation of Hemolytic Activity:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Visualizations
Proposed Mechanism of Action for this compound
Bombinin H peptides are thought to act by disrupting the bacterial cell membrane.[18][19][20] The cationic nature of the peptide facilitates its interaction with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell death.[21]
Caption: Proposed mechanism of this compound action on bacterial membranes.
Experimental Workflow for MIC Assay
The following diagram illustrates the key steps in the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Experimental Workflow for Hemolysis Assay
This diagram outlines the procedure for conducting a hemolysis assay.
References
- 1. Frontiers | A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii [frontiersin.org]
- 2. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability and Activity of the Antimicrobial Peptide Leg1 in Solution and on Meat and Its Optimized Generation from Chickpea Storage Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zenitscience.com [zenitscience.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 20. frontiersin.org [frontiersin.org]
- 21. High Specific Selectivity and Membrane-Active Mechanism of Synthetic Cationic Hybrid Antimicrobial Peptides Based on the Peptide FV7 [mdpi.com]
Technical Support Center: The Influence of pH on Bombinin H1 Antimicrobial Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the antimicrobial activity of Bombinin H1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a member of the bombinin H family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of amphibians of the Bombina genus.[1][2][3] These peptides are characterized by their hydrophobic and hemolytic properties.[1][2][3] The bombinin H family includes several peptides, some of which contain a D-amino acid at the second position, a post-translational modification that can enhance their stability and biological activity.[4] Like many AMPs, Bombinin H peptides are thought to exert their antimicrobial effect by interacting with and disrupting the integrity of microbial cell membranes.[4] They are active against both Gram-positive and Gram-negative bacteria.[2][3]
Q2: How does pH generally affect the activity of antimicrobial peptides?
The surrounding pH can significantly modulate the antimicrobial activity of AMPs through several mechanisms.[5][6] These include:
-
Changes in Peptide Charge: The net charge of an AMP can change with pH, particularly if it contains amino acid residues with ionizable side chains like histidine, aspartic acid, and glutamic acid.[5] For many cationic AMPs, a lower (acidic) pH increases their positive charge, which can enhance their initial electrostatic attraction to the negatively charged components of bacterial membranes.[5][6]
-
Alterations in Peptide Structure: pH can influence the secondary structure of AMPs. For some peptides, an acidic environment promotes the adoption of an α-helical conformation, which is often crucial for membrane insertion and permeabilization.[5]
-
Modification of the Bacterial Membrane: The surface charge of bacterial membranes can also be influenced by pH, which in turn can affect the binding affinity of AMPs.
Q3: What is the likely effect of acidic pH on this compound activity?
While specific data on this compound is limited, based on the behavior of other cationic antimicrobial peptides, it is hypothesized that a moderately acidic pH (e.g., pH 5.5-6.5) may enhance the antimicrobial activity of this compound.[5][6] This is because the protonation of any acidic residues at lower pH would increase the peptide's overall positive charge, potentially leading to stronger interactions with bacterial membranes. However, extreme pH values (highly acidic or alkaline) could also lead to denaturation and loss of activity. Experimental validation is essential to determine the precise pH-activity profile for this compound.
Q4: Does the amino acid composition of this compound suggest it might be pH-sensitive?
To predict the pH sensitivity of this compound, its amino acid sequence should be examined for the presence of residues with ionizable side chains (e.g., Histidine, Aspartate, Glutamate, Lysine, Arginine). The presence of histidine is a particularly strong indicator of pH-dependent activity in the physiological range, as its imidazole side chain has a pKa of approximately 6.0. The specific sequence of Bombinin H2 (a closely related peptide) is Ile-Ile-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH2.[7] The presence of lysine residues contributes to its cationic nature. While this specific sequence does not contain histidine, the overall charge can still be influenced by pH, albeit to a lesser extent than peptides rich in histidine.
Data Presentation
Currently, there is a lack of published quantitative data specifically detailing the Minimum Inhibitory Concentration (MIC) of this compound at varying pH levels. However, for illustrative purposes, the following tables summarize the pH-dependent activity of other antimicrobial peptides, which may show trends similar to what could be expected for this compound.
Table 1: Illustrative MIC (µg/mL) of a Histidine-Containing AMP (C18G-His) at Different pH Values
| Organism | pH 5 | pH 6 | pH 7 | pH 8 |
| S. aureus | 8 | 16 | 64 | >64 |
| E. coli | 16 | 32 | >64 | >64 |
| A. baumannii | 8 | 16 | 32 | 64 |
| P. aeruginosa | 16 | 32 | 64 | >64 |
Data adapted from a study on C18G-His, demonstrating increased activity at lower pH.[6]
Table 2: Illustrative pH-Dependent Activity of a Cationic AMP Against Different Bacterial Types
| Organism Type | Bacterial Species | General Trend with Increasing pH |
| Gram-negative | E. coli, P. aeruginosa | Decreased activity (Higher MIC) |
| Gram-positive | S. aureus | Increased activity (Lower MIC) |
This table summarizes general trends observed for some families of cationic AMPs and highlights that the effect of pH can be species-specific.[8]
Experimental Protocols
Methodology for Determining the Effect of pH on this compound Antimicrobial Activity
This protocol outlines a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound at different pH values.
1. Materials:
-
This compound peptide (lyophilized powder)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, 96-well microtiter plates
-
Sterile, pH-adjusted buffers (e.g., phosphate buffer for pH 7.4, acetate buffer for pH 5.5)
-
Spectrophotometer
-
Incubator
2. Preparation of Reagents:
-
Peptide Stock Solution: Dissolve lyophilized this compound in sterile, deionized water or a weak acid solution (e.g., 0.01% acetic acid) to a concentration of 1 mg/mL. Aliquot and store at -20°C or below.
-
Bacterial Inoculum: From a fresh agar plate, inoculate a few colonies of the test bacterium into CAMHB. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard). Dilute the bacterial suspension in the appropriate pH-adjusted CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
pH-Adjusted Growth Media: Prepare batches of CAMHB and adjust the pH to the desired levels (e.g., 5.5, 6.5, 7.4, 8.5) using the appropriate sterile buffers. Ensure the final buffer concentration does not inhibit bacterial growth.
3. Broth Microdilution Assay:
-
Perform serial two-fold dilutions of the this compound stock solution in the pH-adjusted CAMHB in the wells of a 96-well plate.
-
Add the prepared bacterial inoculum to each well.
-
Include positive controls (bacteria in pH-adjusted media without peptide) and negative controls (pH-adjusted media without bacteria) for each pH value.
-
Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Mandatory Visualizations
Caption: Workflow for assessing the pH-dependent antimicrobial activity of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No antimicrobial activity observed at any pH. | 1. Peptide Degradation: The peptide may have degraded due to improper storage or handling. 2. Peptide Insolubility: The peptide may not be soluble in the assay medium. 3. Incorrect Peptide Concentration: Errors in calculating the stock solution concentration. 4. Bacterial Resistance: The chosen bacterial strain may be inherently resistant to this compound. | 1. Ensure the peptide is stored as a lyophilized powder at -20°C or below and that stock solutions are freshly prepared or properly stored. 2. Check the solubility of this compound in the different pH-adjusted media before starting the assay. A small amount of a co-solvent like DMSO (ensure final concentration is non-bactericidal) might be necessary. 3. Verify all calculations and consider quantifying the peptide concentration using a method like BCA or Bradford assay. 4. Test against a range of different bacterial species, including known susceptible strains. |
| Precipitation of the peptide in the assay wells. | 1. pH-induced Aggregation: The peptide may aggregate and precipitate at certain pH values, especially near its isoelectric point. 2. Interaction with Media Components: The peptide might be interacting with components of the Mueller-Hinton broth, leading to precipitation. | 1. Visually inspect the wells for precipitation before adding the bacteria. If precipitation is observed, the results at that pH may not be reliable. Consider using a different buffer system. 2. Try a simpler, less complex medium to test for pH effects, although this may affect bacterial growth rates. |
| Inconsistent or non-reproducible MIC values. | 1. Inaccurate Inoculum Size: The final concentration of bacteria in the wells is critical and variations can lead to inconsistent MICs. 2. pH Drift: The pH of the medium may change during bacterial growth over the incubation period. 3. Edge Effects: Evaporation from the outer wells of the 96-well plate can concentrate the peptide and media components. | 1. Carefully standardize the bacterial inoculum to a 0.5 McFarland standard and ensure accurate dilution. 2. Use a well-buffered medium and measure the pH of the control wells after incubation to check for significant drift. 3. Avoid using the outermost wells of the plate for the assay, or fill them with sterile water to minimize evaporation from adjacent wells. |
| Bacterial growth is inhibited in the positive control wells (no peptide). | 1. Extreme pH: The pH of the adjusted medium may be too high or too low to support the growth of the test organism. 2. Buffer Toxicity: The buffer used to adjust the pH may be toxic to the bacteria at the concentration used. | 1. Before conducting the full assay, test the growth of the bacteria in the pH-adjusted media without any peptide to ensure the conditions are suitable for growth. 2. Run controls with the buffer alone to confirm it is not inhibitory. If it is, a different buffering agent should be used. |
References
- 1. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A lesson from Bombinins H, mildly cationic diastereomeric antimicrobial peptides from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH Dependent Antimicrobial Peptides and Proteins, Their Mechanisms of Action and Potential as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pH Dependence of Microbe Sterilization by Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Bombinin H Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bombinin H peptides. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development efforts to enhance the selectivity of these potent antimicrobial peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the selectivity of Bombinin H peptides?
A1: The main goal is to increase antimicrobial activity while decreasing hemolytic activity. Key strategies include:
-
Amino Acid Substitution: Modifying the peptide's net positive charge and amphipathicity is a common approach. Substituting specific residues with cationic amino acids like lysine (Lys) or arginine (Arg) can enhance electrostatic interactions with negatively charged bacterial membranes.[1]
-
Incorporation of D-Amino Acids: Replacing an L-amino acid with its D-isomer, particularly at the second position, can improve stability against proteases and modulate biological activity.[2]
-
Synergistic Approaches: Combining Bombinin H peptides with other antimicrobial peptides (AMPs) or conventional antibiotics can lead to synergistic effects, enhancing efficacy against target pathogens while minimizing toxicity to host cells.[3][4]
-
Hydrophobicity Modulation: Adjusting the hydrophobicity of the peptide is crucial. While a certain level of hydrophobicity is necessary for membrane interaction, excessive hydrophobicity can lead to non-specific membrane disruption and increased hemolytic activity.[1][5]
Q2: How does increasing the net positive charge affect Bombinin H selectivity?
A2: Increasing the net positive charge generally enhances the peptide's affinity for the negatively charged components of bacterial cell membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria) over the zwitterionic membranes of erythrocytes. This targeted binding can lead to a higher therapeutic index. For example, strategic substitutions with arginine or lysine have been shown to improve selectivity.[1]
Q3: What is the role of D-amino acid substitution in Bombinin H peptides?
A3: The substitution of an L-amino acid with a D-amino acid, such as D-leucine or D-alloisoleucine at position 2, is a naturally occurring post-translational modification in some Bombinin H peptides.[2] This change can confer several advantages, including increased resistance to proteolytic degradation, which enhances the peptide's stability in biological environments. Furthermore, these diastereomers can exhibit altered antimicrobial and hemolytic activities compared to their all-L counterparts, sometimes leading to improved selectivity.[2]
Q4: Can the combination of Bombinin H with other agents improve selectivity?
A4: Yes, synergistic interactions can significantly enhance selectivity. For instance, combining Bombinin H peptides with other AMPs, such as BHL-bombinin, has demonstrated synergistic inhibition against Staphylococcus aureus.[3][4] Similarly, synergy has been observed between Bombinin H and conventional antibiotics like ampicillin.[3][4] This approach can allow for lower effective concentrations of each agent, thereby reducing the likelihood of toxic side effects.
Troubleshooting Guides
Peptide Synthesis and Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low peptide yield during solid-phase synthesis | - Incomplete coupling reactions due to peptide aggregation on the resin, especially with hydrophobic sequences like Bombinin H.- Steric hindrance. | - Use a more polar solvent system (e.g., NMP instead of or mixed with DMF) to improve solvation.[6]- Incorporate backbone protection (e.g., Hmb) on specific residues to disrupt secondary structure formation during synthesis.[7]- Consider using a lower-loading resin to reduce inter-chain interactions. |
| Difficulty in purifying the synthesized peptide | - High hydrophobicity leading to poor solubility in aqueous buffers.- Aggregation of the peptide. | - Dissolve the crude peptide in a small amount of organic solvent (e.g., acetonitrile, isopropanol) or a denaturant (e.g., guanidine HCl) before diluting with the initial HPLC buffer.- Use trifluoroethanol (TFE) in the mobile phase to disrupt aggregation, but be cautious as it can affect column integrity and peptide retention.[7] |
| Peptide degradation | - Cleavage by residual proteases from the expression system (if recombinantly produced).- Instability of the purified peptide. | - Ensure complete protease inhibition during purification.- Store the purified peptide at -20°C or -80°C in a lyophilized state or in a suitable buffer at a low pH. |
Antimicrobial and Hemolytic Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) results | - Peptide binding to standard polystyrene microtiter plates.- Inoculum size variation.- Inappropriate broth composition. | - Use low-binding polypropylene plates for cationic peptides.[8][9]- Standardize the bacterial inoculum to the recommended CFU/mL (e.g., 5 x 10^5 CFU/mL).[8]- Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended for antimicrobial susceptibility testing. |
| No antimicrobial activity observed | - Peptide aggregation in the assay medium.- Inactivation of the peptide by components in the medium. | - Prepare stock solutions in a suitable solvent (e.g., sterile water, dilute acetic acid) and ensure complete dissolution before adding to the assay medium.- Test the peptide's activity in different media to check for inhibitory components. |
| Inconsistent hemolytic activity results | - Variation in the source and handling of red blood cells (RBCs).- Use of different positive controls.- Inaccurate determination of 100% hemolysis. | - Use RBCs from the same species and donor if possible, and follow a standardized washing protocol.[10]- Consistently use a specific lytic agent (e.g., 1% Triton X-100) as a positive control.[11]- Ensure complete lysis for the 100% control by visual confirmation and stable absorbance readings. |
Data Presentation
Antimicrobial and Hemolytic Activities of Bombinin H2L and its Analogs
| Peptide | Sequence | Net Charge | MIC (µM) vs S. aureus | HC₅₀ (µM) | Therapeutic Index (HC₅₀/MIC) | Reference |
| BH2L | IIGIKFLSAIAGKLLPKLF | +4 | 4 | 17.2 | 4.3 | [12] |
| [Lys7]BH2L | IIGIKFLKAIAGKLLPKLF | +5 | 4 | 14.7 | 3.7 | [12] |
| [Arg8]BH2L | IIGIKFLSRAIAGKLLPKLF | +5 | 4 | >100 | >25 | [12] |
| [Lys8]BH2L | IIGIKFLSKAIAGKLLPKLF | +5 | 8 | 111.9 | 14.0 | [12] |
| [Arg8, 15]BH2L | IIGIKFLSRAIAGKLLPRLF | +6 | 2 | 61.7 | 30.9 | [12] |
| [Lys7, 8]BH2L | IIGIKFLKKAIAGKLLPKLF | +6 | 2 | 61.9 | 31.0 | [12] |
Note: Data is compiled from the cited literature and may have been determined under slightly different experimental conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted for cationic antimicrobial peptides.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
Bacterial strains (e.g., S. aureus ATCC 29213)
-
Peptide stock solution (e.g., in sterile water or 0.01% acetic acid)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From an overnight culture plate, pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Peptide Dilution: a. Prepare serial twofold dilutions of the peptide in MHB directly in the 96-well polypropylene plate. The final volume in each well should be 50 µL.
-
Inoculation: a. Add 50 µL of the standardized bacterial suspension to each well containing the peptide dilutions, bringing the total volume to 100 µL. b. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Hemolytic Activity Assay
Materials:
-
Freshly collected human or animal red blood cells (RBCs) with an anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solution
-
1% (v/v) Triton X-100 in PBS (positive control)
-
Sterile microcentrifuge tubes
-
96-well plate
-
Spectrophotometer
Procedure:
-
RBC Preparation: a. Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C. b. Aspirate and discard the supernatant and buffy coat. c. Resuspend the RBC pellet in cold PBS and centrifuge again. Repeat this washing step three times. d. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Assay Setup: a. In microcentrifuge tubes, add 100 µL of the 2% RBC suspension. b. Add 100 µL of the peptide dilutions (in PBS) to the RBCs. c. Prepare a negative control (100 µL RBCs + 100 µL PBS) and a positive control (100 µL RBCs + 100 µL 1% Triton X-100).
-
Incubation: a. Incubate the tubes at 37°C for 1 hour with gentle shaking.
-
Measurement: a. Centrifuge the tubes at 1000 x g for 5 minutes to pellet intact RBCs. b. Carefully transfer 100 µL of the supernatant to a new 96-well plate. c. Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.
-
Calculation: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Mandatory Visualizations
Caption: Workflow for designing and evaluating Bombinin H peptide analogs.
References
- 1. Frontiers | Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity [frontiersin.org]
- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of antimicrobial peptides for the application against biocorrosive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
modifying Bombinin H1 to increase potency
Welcome to the Technical Support Center for Bombinin H1 Modification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate experiments aimed at increasing the potency of the antimicrobial peptide, this compound.
Frequently Asked Questions (FAQs)
Q1: What are Bombinin H peptides and how do they differ from other Bombinins?
A1: Bombinin H peptides are a family of antimicrobial peptides (AMPs) found in the skin secretions of amphibians from the Bombina genus.[1] They are characterized by their hydrophobic and hemolytic (H) properties.[1][2] Unlike the broader Bombinin family, which is active against bacteria and fungi with low hemolytic activity, Bombinin H peptides generally show lower bactericidal activity but are more effective at lysing red blood cells.[2][3] Both peptide families are often derived from the same precursor protein.[3][4]
Q2: What is the primary mechanism of action for Bombinin H peptides?
A2: The primary mechanism for Bombinin H peptides involves targeting and disrupting the integrity of microbial cell membranes.[5] As cationic peptides, they are electrostatically attracted to the negatively charged components of bacterial membranes. Upon interaction, they adopt an α-helical structure within the membrane, leading to pore formation, membrane depolarization, and ultimately cell lysis.[4][6]
Q3: What is the significance of the D-amino acid found in some natural Bombinin H peptides?
A3: Several naturally occurring Bombinin H peptides are epimers, containing a D-amino acid (commonly at the second position) instead of the typical L-amino acid.[1][3] This modification is catalyzed by a specific peptidyl-aminoacyl-L/D-isomerase.[2] Peptides with this D-amino acid have been shown to be more active against certain pathogens, such as Leishmania parasites, and can exhibit altered behavior in model membranes.[3] This modification also provides increased resistance to proteolytic degradation.
Q4: What are the main strategies to increase the antimicrobial potency of this compound?
A4: The core strategies focus on optimizing the peptide's physicochemical properties to enhance its interaction with bacterial membranes while minimizing damage to host cells. Key methods include:
-
Increasing Net Positive Charge: Substituting neutral or acidic amino acid residues with cationic residues like Lysine (Lys) or Arginine (Arg) enhances the electrostatic attraction to negatively charged bacterial membranes.[7][8]
-
Adjusting Hydrophobicity and Amphipathicity: Modifying the balance of hydrophobic and hydrophilic residues can improve membrane insertion and disruption.[7][9] However, excessive hydrophobicity can lead to increased cytotoxicity and loss of selectivity.[8][10]
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation can increase the peptide's stability, helicity, and resistance to exopeptidases.[9][11]
-
Amino Acid Substitution: Introducing non-natural amino acids can improve stability against proteases.[8] Strategic placement of residues like Tryptophan (Trp) can promote deeper membrane penetration.[9]
Q5: How can I reduce the hemolytic activity (cytotoxicity) of a modified this compound analogue?
A5: Reducing cytotoxicity is crucial for therapeutic development. If your analogue is too hemolytic, consider the following adjustments:
-
Optimize the Hydrophobic Moment: A very high hydrophobic moment often correlates with high hemolytic activity.[8] Reduce hydrophobicity by substituting some hydrophobic residues with more hydrophilic ones.[9]
-
Modulate Charge Distribution: The specific placement of cationic charges can influence selectivity. Studies have shown that certain substitutions can decrease hemolytic activity while maintaining or enhancing antimicrobial potency.[7]
-
Conjugation: Attaching the peptide to nanoparticles or polymers can sequester it, reducing its interaction with host cell membranes and potentially improving its therapeutic window.[11][12]
Troubleshooting Experimental Issues
Q1: Problem - My solid-phase peptide synthesis (SPPS) of a hydrophobic this compound analogue has a very low yield.
A1: Low yield during the synthesis of hydrophobic peptides is a common issue, often due to peptide aggregation on the resin.[13]
-
Identify the Cause: Use a sequence prediction tool to identify aggregation-prone regions.[13] Analyze the crude product by mass spectrometry to check for deletion sequences, which indicate incomplete coupling steps.[13]
-
Potential Solutions:
-
Change the Solvent: N-Methyl-2-pyrrolidone (NMP) can be more effective than Dimethylformamide (DMF) at solvating aggregating peptide chains.[13]
-
Modify Coupling Chemistry: Increase reaction times, use double coupling for difficult residues, or employ a more potent coupling reagent.[13]
-
Incorporate Backbone Protection: Using protecting groups like Hmb on the peptide backbone can prevent aggregation, although this adds an extra deprotection step.[14]
-
Q2: Problem - The purified peptide shows poor solubility in aqueous buffers.
A2: Hydrophobic peptides frequently exhibit poor solubility.
-
Potential Solutions:
-
Test Different Solvents: For initial solubilization, try using a small amount of an organic solvent like trifluoroethanol (TFE), followed by the addition of your desired buffer.[14] Be cautious, as TFE can affect purification if used in high concentrations during HPLC.[14]
-
Use Solubility-Enhancing Agents: Request a solubility test to determine the optimal buffer and pH for your specific peptide sequence.[15]
-
Check for Contamination: Ensure that residual trifluoroacetic acid (TFA) from purification is not causing solubility issues or interfering with your assays.[15]
-
Q3: Problem - I am observing high variability and poor reproducibility in my antimicrobial (MIC) or cellular assays.
A3: Inconsistent assay results can stem from several factors related to the peptide itself or the experimental setup.
-
Potential Causes & Solutions:
-
Endotoxin Contamination: Peptides can be contaminated with endotoxins (lipopolysaccharides) from bacteria during synthesis, which can cause unwanted immune responses in cellular assays and lead to erratic data.[15] Use peptides with certified low endotoxin levels for immunological or cell-based experiments.
-
Peptide Degradation: Peptides are susceptible to degradation from repeated freeze-thaw cycles and oxidation (especially Cys, Trp, and Met residues).[15] Aliquot lyophilized peptide stocks and store them properly. For peptides in solution, use sterile buffers and consider filtering to remove microbial contamination.[15]
-
Inaccurate Peptide Concentration: The purity of a peptide (e.g., 95%) is not the same as its net peptide content. The total weight includes the peptide, bound water, and counter-ions (like TFA). Use the net peptide content provided by the manufacturer for accurate concentration calculations to ensure reproducibility.[15]
-
Data Presentation: Potency of Modified Peptides
The following table summarizes data from a study where Bombinin-H2L was used as a template for designing analogues with enhanced activity against drug-resistant Staphylococcus aureus.[5] Modifications focused on increasing the peptide's net positive charge.
| Peptide | Sequence Modification | Target Organism | MIC (μM) |
| Bombinin-H2L | Parent Peptide | S. aureus (MRSA) | > 64 |
| [Lys⁷, ⁸]BH2L | G7K, A8K | S. aureus (MRSA) | 8 |
| [Arg⁸, ¹⁵]BH2L | A8R, A15R | S. aureus (MRSA) | 4 |
Data synthesized from a study on novel Bombinin-derived peptides.[5]
Visualizations: Workflows and Mechanisms
Below are diagrams illustrating key experimental and logical workflows for modifying this compound.
References
- 1. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimisation of Novel Bombinin-Derived Peptides from Bombina variegata against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering Approaches for the Development of Antimicrobial Peptide-Based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. genscript.com [genscript.com]
Bombinin H1 degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of the antimicrobial peptide Bombinin H1 and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is showing reduced or no antimicrobial activity in my in vitro assay. What are the likely causes?
A1: Loss of this compound activity is most commonly due to proteolytic degradation, especially when working with biological matrices like serum, plasma, or cell culture media supplemented with fetal bovine serum (FBS). Peptides are susceptible to cleavage by proteases, which leads to inactive fragments. Other potential, though less common, causes include adsorption to plasticware (use low-retention tubes), incorrect storage (store lyophilized at -20°C or colder), or repeated freeze-thaw cycles.
Q2: What specific enzymes are responsible for degrading this compound?
A2: The primary culprits for peptide degradation in biological fluids are serine proteases, such as trypsin and chymotrypsin, which are abundant in serum.[1]
-
Trypsin typically cleaves peptide bonds at the C-terminal side of cationic amino acid residues, namely Lysine (Lys, K) and Arginine (Arg, R).[1][2]
-
Chymotrypsin preferentially cleaves at the C-terminus of large hydrophobic and aromatic residues, such as Phenylalanine (Phe, F), Tyrosine (Tyr, Y), and Tryptophan (Trp, W), and to a lesser extent, Leucine (Leu, L).[3]
Given its amino acid composition, this compound is susceptible to cleavage by both types of enzymes.
Q3: I am using cell culture media supplemented with Fetal Bovine Serum (FBS). Could this be the source of degradation?
A3: Yes. Fetal Bovine Serum is a complex mixture of proteins, hormones, and growth factors, and it contains a variety of proteases that can degrade peptides.[4] If your experimental endpoint is sensitive to peptide concentration, the presence of FBS can lead to rapid inactivation of this compound, causing inconsistent or misleading results.
Q4: How can I prevent the degradation of my this compound peptide during experiments?
A4: There are two primary strategies to prevent degradation:
-
Use Protease Inhibitors: Supplementing your experimental medium with a broad-spectrum protease inhibitor cocktail can effectively inactivate a wide range of proteases. These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases.
-
Use a Stabilized Peptide Analog: The most effective method is to use a this compound analog that is inherently resistant to proteolysis. Nature has developed this strategy, as many native Bombinin H peptides feature a D-amino acid at the second position (e.g., D-alloisoleucine or D-leucine).[5][6] This single substitution significantly enhances stability against enzymatic degradation.[7][8] Synthetically substituting L-amino acids at known cleavage sites with their D-isomers is a proven strategy to increase peptide half-life while often maintaining or even enhancing biological activity.[2][7]
Q5: What is the significance of the D-amino acid found in naturally occurring Bombinin H peptides?
A5: The presence of a D-amino acid at position 2 is a post-translational modification that confers a significant biological advantage.[6] Proteases are highly stereospecific and are generally unable to cleave peptide bonds involving D-amino acids. This makes the peptide far more resistant to degradation by host or microbial proteases, increasing its in vivo stability and potency.[6][8] When ordering synthetic this compound, consider procuring a version with a D-amino acid at position 2 for enhanced stability.
Troubleshooting Guides
Issue: Inconsistent MIC/EC50 Values for this compound
If you are observing high variability in the Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) of this compound, follow this troubleshooting workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. PeptideCutter [web.expasy.org]
- 5. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A lesson from Bombinins H, mildly cationic diastereomeric antimicrobial peptides from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–activity relationships of antibacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
impact of serum on Bombinin H1 activity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the antimicrobial peptide Bombinin H1, focusing on the impact of serum on its activity in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the bombinin H family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of the Bombina genus of amphibians.[1][2] These peptides are characterized by their hydrophobic and hemolytic properties.[1][2] The primary mechanism of action for this compound and related peptides is the disruption of cell membranes.[3][4][5][6] Upon interaction with a target cell, the peptide inserts into the lipid bilayer, leading to pore formation, loss of membrane integrity, and ultimately, cell death.[5][6]
Q2: How does the presence of serum in my cell culture medium affect the activity of this compound?
The presence of serum can significantly impact the activity of this compound in several ways:
-
Protein Binding: Serum contains a high concentration of proteins, most notably albumin. This compound, being a hydrophobic peptide, is likely to bind to the hydrophobic domains of albumin.[7][8] This binding can sequester the peptide, reducing its effective concentration available to interact with target cells.[7][9]
-
Proteolytic Degradation: Serum contains proteases that can degrade peptide-based therapeutics. While some AMPs have modifications to increase stability, the potential for degradation of this compound should be considered.
-
Ionic Inhibition: Serum contains physiological concentrations of salts, which can sometimes inhibit the activity of cationic antimicrobial peptides by interfering with their initial electrostatic interaction with the negatively charged microbial cell membranes.
Q3: My this compound peptide shows lower than expected activity in my cell-based assay containing serum. What could be the cause?
Reduced activity in the presence of serum is a common observation for many antimicrobial peptides. The most likely reasons are:
-
Serum Protein Binding: As mentioned in Q2, binding to serum proteins like albumin is a primary cause of reduced AMP activity.[7][9] The effective concentration of your peptide is likely much lower than the nominal concentration you added.
-
Insufficient Peptide Concentration: Due to the inhibitory effects of serum, a higher concentration of this compound may be required to observe the desired effect compared to serum-free conditions.
-
Peptide Degradation: The peptide may be degrading over the time course of your experiment.
Q4: How can I mitigate the inhibitory effects of serum in my experiments?
While it is often necessary to use serum in cell culture, you can take steps to account for its effects:
-
Increase Peptide Concentration: Perform dose-response experiments to determine the optimal concentration of this compound in the presence of your specific serum concentration.
-
Reduce Serum Concentration: If your cell line can tolerate it for the duration of the experiment, consider reducing the percentage of serum in your culture medium.
-
Use Serum-Reduced or Serum-Free Media: For certain applications, transitioning to a serum-reduced or serum-free medium may be an option.
-
Control Experiments: Always include appropriate controls, such as a serum-free condition, to quantify the extent of serum inhibition.
Q5: Is this compound cytotoxic to mammalian cells?
Yes, Bombinin H peptides are known to have hemolytic (toxic to red blood cells) and cytotoxic activity against mammalian cells.[2][10] However, the presence of serum can often reduce this cytotoxicity.[11] It is crucial to perform cytotoxicity assays on your specific cell line to determine the therapeutic window of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low antimicrobial/cytotoxic activity observed in serum-containing medium. | 1. Serum Inhibition: Peptide is binding to serum proteins, primarily albumin. 2. Insufficient Peptide Concentration: The effective concentration is below the threshold for activity. 3. Peptide Degradation: Proteases in the serum are degrading the peptide. | 1. Perform a dose-response experiment with and without serum to quantify the inhibitory effect. 2. Increase the concentration of this compound. 3. If possible for your experiment, reduce the serum concentration or use serum-free medium for the peptide treatment phase. 4. Consider using protease inhibitors if compatible with your experimental setup. |
| High variability in results between experiments. | 1. Inconsistent Serum Lots: Different lots of serum can have varying protein and protease concentrations. 2. Peptide Adsorption to Plastics: Cationic and hydrophobic peptides can stick to standard polystyrene labware. | 1. Use the same lot of serum for a series of related experiments. 2. Use low-protein-binding polypropylene plates and pipette tips for handling the peptide.[12] |
| High cytotoxicity observed in mammalian cells, even at low concentrations. | 1. Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound. 2. Low Serum Concentration: The protective effect of serum is diminished at lower concentrations. | 1. Perform a careful dose-response cytotoxicity assay to determine the IC50 value. 2. Ensure you are using the appropriate serum concentration for your cell line. 3. Consider a shorter incubation time for the peptide treatment. |
Data Presentation
The following table summarizes representative data on the effect of serum on the Minimum Inhibitory Concentration (MIC) of various antimicrobial peptides against E. coli. While this data is not specific to this compound, it illustrates the general trend of increased MIC in the presence of serum.
| Peptide | MIC in Control Medium (µM) | MIC in 12.5% Serum (µM) | MIC in 25% Serum (µM) | MIC in 50% Serum (µM) | Fold Increase in MIC (50% Serum vs. Control) |
| FtsZp1acpp | 6 | 12 | 12 | 24 | 4 |
| Melittin | 3 | 48 | 96 | >96 | >32 |
Data adapted from a study on FtsZpcpp peptides and melittin.[13] This table demonstrates that the inhibitory effect of serum can vary significantly between different peptides.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Serum
This protocol is adapted from standard broth microdilution methods with modifications for antimicrobial peptides and the inclusion of serum.[12][14]
Materials:
-
This compound peptide stock solution
-
Target bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Fetal Bovine Serum (FBS) or Human Serum (HS)
-
Sterile 96-well polypropylene microtiter plates
-
0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA) for peptide dilutions
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Inoculate a single colony of the target bacteria into MHB and grow overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Peptide Dilutions: Prepare a 2X stock of the highest desired this compound concentration in MHB. Perform serial two-fold dilutions in MHB in a separate polypropylene plate.
-
Prepare Serum-Containing Medium: Prepare the desired concentrations of serum in MHB (e.g., 25%, 50%, 100% to achieve final concentrations of 12.5%, 25%, and 50% in the assay).
-
Assay Setup:
-
In the test wells of the 96-well polypropylene plate, add 50 µL of the appropriate serum-containing MHB.
-
Add 50 µL of the bacterial inoculum to each well.
-
Add 100 µL of the 2X this compound dilutions to the corresponding wells.
-
Controls:
-
Positive Control (No Peptide): 100 µL of bacterial suspension in 100 µL of the highest serum concentration medium.
-
Negative Control (No Bacteria): 200 µL of the highest serum concentration medium.
-
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Protocol 2: Cytotoxicity Assay in the Presence of Serum
This protocol describes a standard MTT or similar viability assay to determine the cytotoxic effect of this compound on mammalian cells in the presence of serum.[11][15][16]
Materials:
-
Mammalian cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide stock solution
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, PrestoBlue)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium containing the desired serum concentration.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of the peptide's solvent.
-
Positive Control (100% Lysis): Cells treated with a lysis agent like Triton X-100.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
Visualizations
Caption: Workflow for MIC assay with serum.
Caption: Impact of serum on this compound activity.
References
- 1. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Synthetic cationic antimicrobial peptides bind with their hydrophobic parts to drug site II of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic cationic antimicrobial peptides bind with their hydrophobic parts to drug site II of human serum albumin | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. Development of Broad-Spectrum Antimicrobial Peptides through the Conjugation of FtsZ-Binding and Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.1. Antimicrobial Assay [bio-protocol.org]
- 15. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Bombinin H1 and Melittin: Antimicrobial and Hemolytic Efficacy
In the landscape of antimicrobial peptides (AMPs), Bombinin H1 and melittin represent two potent molecules with distinct activity profiles. Derived from the skin secretions of the European fire-bellied toad (Bombina variegata) and the venom of the honeybee (Apis mellifera), respectively, these peptides offer valuable insights into host defense mechanisms and potential therapeutic applications. This guide provides a detailed comparison of their antimicrobial and hemolytic activities, supported by experimental data and methodologies, to aid researchers and drug development professionals in their evaluation.
Quantitative Comparison of Biological Activity
The antimicrobial and hemolytic potencies of this compound and melittin have been quantified through various in vitro assays. The following tables summarize key experimental data, primarily focusing on the Minimum Inhibitory Concentration (MIC) against representative bacterial strains and the 50% hemolytic concentration (HC50) against red blood cells.
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the MIC, which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Peptide | Microorganism | MIC (µM) | Reference |
| This compound | Escherichia coli D21 | 3.8 | [1] |
| Staphylococcus aureus Cowan 1 | 2.1 | [1] | |
| Melittin | Staphylococcus aureus ATCC 25923 | 2 | |
| Pseudomonas aeruginosa KCTC 2004 | 2 | ||
| Klebsiella pneumoniae KCTC 2008 | 2 | ||
| Escherichia coli ATCC 25922 | 1 | ||
| Methicillin-resistant S. aureus (MRSA) 366 | 1 | ||
| Methicillin-resistant S. aureus (MRSA) 254 | 4 | ||
| Methicillin-resistant S. aureus (MRSA) 660 | 2 | ||
| Pseudomonas aeruginosa 3543 | 2 | ||
| Pseudomonas aeruginosa 1034 | 2 | ||
| Pseudomonas aeruginosa 5018 | 2 | ||
| Escherichia coli CCARM 1229 | 2 | ||
| Escherichia coli CCARM 1238 | 2 | ||
| Listeria monocytogenes | 12.5 µg/mL | [2] | |
| Yersinia kristensenii | 200 µg/mL | [2] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions and bacterial strains used across different studies.
Hemolytic Activity
Hemolytic activity, a measure of cytotoxicity towards red blood cells, is a critical parameter for evaluating the therapeutic potential of AMPs. It is often expressed as the HC50, the concentration required to cause 50% hemolysis.
| Peptide | HC50 (µg/mL) | Reference |
| This compound | Data not consistently available in the reviewed literature | |
| Melittin | 0.44 | [3] |
Generally, Bombinins H are reported to have hemolytic activity, while other bombinins show minimal activity in hemolysis assays[4][5]. In contrast, melittin is well-documented for its potent hemolytic effects[3].
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of antimicrobial and hemolytic activities. The following are detailed protocols based on commonly cited experimental setups.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.
-
Inoculum Standardization: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Serial Dilution: Perform a two-fold serial dilution of the peptide in a 96-well microtiter plate with the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
Hemolytic Activity Assay
This assay measures the lytic effect of a peptide on red blood cells.
-
Red Blood Cell (RBC) Preparation: Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 10 minutes) and resuspend in PBS to a final concentration of 4% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well microtiter plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions.
-
Controls:
-
Negative Control: RBCs suspended in PBS only (0% hemolysis).
-
Positive Control: RBCs suspended in 1% Triton X-100 (100% hemolysis).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.
-
Calculation of Hemolysis Percentage:
-
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
-
HC50 Determination: The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and identifying the concentration that causes 50% hemolysis.
Visualizing Methodologies and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining antimicrobial and hemolytic activity.
Caption: Comparative mechanism of action for this compound and Melittin.
Mechanism of Action
Both this compound and melittin are cationic amphipathic peptides that exert their antimicrobial effects primarily through membrane disruption.
-
This compound: Like other Bombinin H peptides, this compound is thought to interact with the negatively charged components of bacterial membranes via electrostatic interactions. Its amphipathic nature facilitates its insertion into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane integrity, causing leakage of cellular contents and ultimately cell death.
-
Melittin: Melittin's mechanism is well-characterized and involves a multi-step process. It initially binds to the surface of the cell membrane. As the peptide concentration increases, individual melittin molecules aggregate and insert into the lipid bilayer, forming toroidal pores. This pore formation leads to a rapid influx of ions and water, causing the cell to swell and lyse[6][7]. This potent membrane-disrupting ability is responsible for both its strong antimicrobial and high hemolytic activity.
Conclusion
This compound and melittin are both potent antimicrobial peptides, with melittin generally exhibiting broader and more potent activity against a range of bacteria. However, this high efficacy of melittin is coupled with significant hemolytic activity, which presents a major hurdle for its systemic therapeutic use. This compound, while also demonstrating antimicrobial effects, is part of a family of peptides with varied hemolytic profiles, suggesting a potential for greater selectivity. Further research, particularly direct comparative studies under identical conditions, is necessary to fully elucidate the therapeutic indices of these peptides and guide the development of novel anti-infective agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Melittin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Efficacy of Bombinin H1 and Nisin: Antimicrobial and Anticancer Peptides
In the landscape of therapeutic peptide research, Bombinin H1 and nisin emerge as prominent candidates with significant antimicrobial and anticancer properties. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Antimicrobial Efficacy
Both this compound, an antimicrobial peptide isolated from the skin of the Bombina variegata toad, and nisin, a bacteriocin produced by Lactococcus lactis, exhibit potent activity against a range of microorganisms.
Nisin is particularly effective against Gram-positive bacteria, with a well-documented mechanism of action that involves binding to Lipid II, a precursor molecule in bacterial cell wall synthesis. This interaction leads to the formation of pores in the cell membrane and inhibition of cell wall construction, ultimately causing cell death.[1][2] While its efficacy against Gram-negative bacteria is limited by their outer membrane, this can be overcome when used in combination with agents that permeabilize this barrier.[2][3]
This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4] Its mechanism is understood to involve the disruption of the bacterial cell membrane.
Table 1: Comparative Antimicrobial Activity of this compound and Nisin (MIC/Lethal Concentration in µM)
| Microorganism | This compound (µM) | Nisin (µM) |
| Staphylococcus aureus | 2.1 (Lethal Concentration)[4] | 0.03 - 167.2 |
| Escherichia coli | 3.8 (Lethal Concentration)[4] | 16 |
| Gram-negative bacteria (various) | Not widely reported | 0.2065 - 423 |
| Gram-positive bacteria (various) | Not widely reported | 0.006 - 167.2 |
Anticancer Efficacy
Both peptides have demonstrated promising, yet distinct, anticancer activities. They tend to selectively target cancer cells over healthy cells, a highly desirable trait for chemotherapeutic agents.
Nisin has been extensively studied for its cytotoxic effects against a multitude of cancer cell lines. Its anticancer mechanism is multifaceted, often inducing apoptosis through the intrinsic pathway. This is characterized by an increased Bax/Bcl-2 ratio, activation of caspases, and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[5]
Recent studies have elucidated a specific anticancer signaling pathway for this compound in hepatocellular carcinoma. It has been shown to induce S-phase cell cycle arrest and apoptosis by targeting the HSP90A-Cdc37-CDK1 axis.[6][7] Bombinin H4, a diastereomer of Bombinin H2, has also shown selective cytotoxicity towards non-small cell lung carcinoma cell lines.[2]
Table 2: Comparative Anticancer Activity of this compound and Nisin (IC50 in µM)
| Cancer Cell Line | This compound (µM) | Nisin (µM) |
| Breast Cancer | ||
| MCF-7 | Not Reported | 5 - 105.46[6][8] |
| MDA-MB-231 | Not Reported | 11.64 - 105.6[9] |
| Colorectal Cancer | ||
| HT29 | Not Reported | 89.9 |
| Caco-2 | Not Reported | 115 |
| SW480 | Not Reported | 600 |
| Hepatocellular Carcinoma | ||
| HepG2 | Cytotoxic effect observed, specific IC50 not reported | 112.25 |
| Lung Cancer | ||
| A549 | Selectively cytotoxic, specific IC50 not reported[2] | Not Reported |
| Calu-3 | Selectively cytotoxic, specific IC50 not reported[2] | Not Reported |
| Cervical Cancer | ||
| HeLa | Not Reported | 11.5 - 23[5] |
| Ovarian Cancer | ||
| OVCAR-3 | Not Reported | 11.5 - 23[5] |
| SK-OV-3 | Not Reported | 11.5 - 23[5] |
| Astrocytoma | ||
| SW1088 | Not Reported | 50 - 75 (µg/mL) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound and nisin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. A common method is the broth microdilution assay :
-
Preparation of Peptide Solutions: A stock solution of the peptide is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., to a concentration of 5 x 10^5 CFU/mL) is prepared.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.
Determination of Half-Maximal Inhibitory Concentration (IC50)
The anticancer efficacy is often assessed by determining the IC50 value, which is the concentration of the peptide required to inhibit the growth of 50% of a cancer cell population. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The cells are then treated with various concentrations of the peptide and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways involved in the antimicrobial and anticancer activities of nisin and the anticancer activity of this compound.
References
- 1. Temporin A and Bombinin H2 Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells [cronfa.swan.ac.uk]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. H1 Antihistamines—Promising Candidates for Repurposing in the Context of the Development of New Therapeutic Approaches to Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bombinin-BO1 induces hepatocellular carcinoma cell-cycle arrest and apoptosis via the HSP90A-Cdc37-CDK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bombinin-BO1 induces hepatocellular carcinoma cell-cycle arrest and apoptosis via the HSP90A-Cdc37-CDK1 axis [pubmed.ncbi.nlm.nih.gov]
- 8. Bombinin - Wikipedia [en.wikipedia.org]
- 9. Studies on mechanism of action of anticancer peptides by modulation of hydrophobicity within a defined structural framework - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bombinin H Isomers: Structure, Activity, and Mechanism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bombinin H isomers, a family of antimicrobial peptides (AMPs) with intriguing therapeutic potential. By summarizing key experimental data and outlining detailed methodologies, this document aims to facilitate informed decisions in the exploration of these fascinating biomolecules.
Bombinin H peptides, isolated from the skin secretions of the Bombina genus of fire-bellied toads, are characterized by their hydrophobic and hemolytic properties.[1] A unique feature of this peptide family is the existence of diastereomers, where a post-translational modification epimerizes an L-amino acid to a D-amino acid at the second position of the peptide chain.[1][2] This subtle stereochemical difference can significantly impact their biological activity, making a detailed comparison of these isomers crucial for understanding their structure-function relationships and potential applications.
This guide focuses primarily on the most extensively studied isomers, Bombinin H2 and H4, which differ only in the chirality of the second amino acid residue: L-isoleucine in H2 and D-alloisoleucine in H4. We also present available data for other isomer pairs, including H6/H7 and GH-1D/GH-1L, to provide a broader perspective on this peptide family.
Data Presentation: A Quantitative Comparison
The biological activities of Bombinin H isomers have been evaluated through various in vitro assays. The following tables summarize the available quantitative data on their antimicrobial, hemolytic, and cytotoxic effects.
Antimicrobial Activity
The antimicrobial efficacy of Bombinin H isomers is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC, µM) of Bombinin H Isomers against Various Bacterial Strains
| Organism | Bombinin H2 | Bombinin H4 | Reference |
| Escherichia coli ATCC 25922 | 25 | 12.5 | [3][4] |
| Pseudomonas aeruginosa ATCC 27853 | 50 | 25 | [3][4] |
| Staphylococcus aureus ATCC 25923 | 12.5 | 12.5 | [3][4] |
| Enterococcus faecalis ATCC 29212 | 25 | 12.5 | [3][4] |
Note: Lower MIC values indicate higher antimicrobial activity.
Hemolytic Activity
A critical aspect of peptide-based drug development is selectivity towards microbial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a key indicator of cytotoxicity. This is often quantified as the HC50 value, the peptide concentration causing 50% hemolysis.
Table 2: Hemolytic Activity (HC50, µM) of Bombinin H Isomers
| Isomer | HC50 (µM) | Reference |
| Bombinin H2 | >100 | [5] |
| Bombinin H4 | >100 | [5] |
Note: Higher HC50 values indicate lower hemolytic activity and thus, greater selectivity.
Cytotoxic Activity
The cytotoxic effects of Bombinin H isomers on mammalian cells are crucial for assessing their therapeutic window. The IC50 value, the concentration required to inhibit the growth of 50% of a cell population, is a standard measure of cytotoxicity.
Table 3: Cytotoxic Activity (IC50, µM) of Bombinin H Isomers against Cancer Cell Lines
| Cell Line | Bombinin H2 | Bombinin H4 | Reference |
| A549 (Lung carcinoma) | ~50 | ~25 | [6] |
| Calu-3 (Lung carcinoma) | >100 | ~75 | [6] |
| PC-3 (Prostate cancer) | >100 | >100 | [7] |
| MCF-7 (Breast cancer) | >100 | >100 | [7] |
Note: Higher IC50 values indicate lower cytotoxicity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C to reach the mid-logarithmic growth phase.
-
Peptide Preparation: The Bombinin H isomer is dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: The bacterial culture is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, and 100 µL is added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolysis Assay
The hemolytic activity of the peptides is assessed against human red blood cells (hRBCs).
-
Preparation of hRBCs: Freshly drawn human blood is centrifuged to pellet the red blood cells. The plasma and buffy coat are removed, and the hRBCs are washed three times with phosphate-buffered saline (PBS). A 2% (v/v) suspension of hRBCs in PBS is prepared.
-
Peptide Incubation: Serial dilutions of the Bombinin H isomer are prepared in PBS. 100 µL of each peptide dilution is mixed with 100 µL of the 2% hRBC suspension in a 96-well plate.
-
Controls: A negative control (hRBCs in PBS) and a positive control (hRBCs in 1% Triton X-100 for 100% hemolysis) are included.
-
Incubation: The plate is incubated at 37°C for 1 hour with gentle shaking.
-
Measurement: The plate is centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100 The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the peptides against mammalian cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: The target cancer cell line is seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the Bombinin H isomer.
-
Incubation: The cells are incubated with the peptide for 24-48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The MTT is converted to formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against peptide concentration.
Mandatory Visualization: Mechanism of Action
The primary mechanism of action for Bombinin H peptides involves the disruption of the microbial cell membrane. While the precise model is still under investigation, the "carpet" and "toroidal pore" models are the most widely accepted hypotheses.
Caption: Proposed mechanism of Bombinin H action on bacterial membranes.
The initial electrostatic attraction between the cationic peptides and the anionic bacterial membrane leads to an accumulation of peptides on the membrane surface. Subsequently, the peptides insert into the lipid bilayer, causing disruption. In the carpet model , the peptides accumulate on the membrane surface, forming a "carpet-like" layer that disrupts the membrane integrity once a threshold concentration is reached, leading to micellization and membrane dissolution.[8][9] In the toroidal pore model , the peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a water-filled pore lined by both the peptides and the lipid head groups.[8][9][10] This pore formation allows for the leakage of ions and essential metabolites, ultimately leading to cell death.
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A lesson from Bombinins H, mildly cationic diastereomeric antimicrobial peptides from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from Bombina skin [iris.unica.it]
- 5. researchgate.net [researchgate.net]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
- 9. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toroidal pores formed by antimicrobial peptides show significant disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Antimicrobial Peptide Resistance: A Comparative Look at Bombinin H1 and its Counterparts
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical step in the development of new antimicrobial peptides (AMPs). This guide provides a comparative overview of cross-resistance studies involving AMPs, with a focus on Bombinin H1, a member of the bombinin family of peptides isolated from the skin secretions of Bombina species frogs. While direct experimental studies on bacterial cross-resistance specifically with this compound are not extensively documented in publicly available literature, this guide synthesizes data from related peptides and outlines the established methodologies for such investigations.
Understanding Bombinin H Peptides
Bombinins are a family of antimicrobial peptides found in the skin of Bombina species.[1][2] This family is broadly divided into bombinins and bombinins H.[1][2] Bombinins generally exhibit broad-spectrum activity against bacteria and fungi with low hemolytic activity.[1][2] In contrast, Bombinins H are characterized by higher hydrophobicity and hemolytic activity, with a comparatively lower bactericidal potency.[1][2] These peptides are often co-produced from the same gene precursor.[1][3]
This compound, derived from Bombina variegata, has demonstrated lethal concentrations of 3.8 µM against Escherichia coli D21 and 2.1 µM against Staphylococcus aureus Cowan 1.[4] The potential for bacteria to develop resistance to this compound and, consequently, to other AMPs remains a key area for investigation.
Quantitative Antimicrobial Activity Data
While direct cross-resistance data for this compound is limited, a 2017 study by Xiang et al. provides valuable minimum inhibitory concentration (MIC) data for a novel Bombinin H peptide (Bombinin HL) and a co-produced Bombinin peptide (BHL-bombinin) from Bombina orientalis.[3][5] This data offers a glimpse into the differing activities of these related peptides against a panel of microorganisms.
| Peptide | Organism | MIC (µM) |
| BHL-bombinin | Staphylococcus aureus (ATCC 25923) | 1.6 |
| Escherichia coli (ATCC 25922) | 6.6 | |
| Pseudomonas aeruginosa (ATCC 27853) | 26.2 | |
| Methicillin-resistant S. aureus (MRSA) | 6.6 | |
| Bombinin HL | Staphylococcus aureus (ATCC 25923) | 156.8 |
| Escherichia coli (ATCC 25922) | >156.8 | |
| Pseudomonas aeruginosa (ATCC 27853) | >156.8 | |
| Methicillin-resistant S. aureus (MRSA) | >156.8 |
Data sourced from Xiang et al. (2017).[3][5]
Experimental Protocols for Cross-Resistance Studies
The following methodologies are standard for inducing and evaluating AMP resistance and cross-resistance. These protocols are based on established experimental evolution studies with other cationic antimicrobial peptides.[6][7][8]
Induction of Resistance via Serial Passage
This protocol describes a common method for inducing resistance to an AMP in a bacterial population through gradual exposure.
Caption: Workflow for inducing AMP resistance and assessing cross-resistance.
Methodology:
-
Initial MIC Determination: The minimum inhibitory concentration (MIC) of this compound against the parental bacterial strain is determined using a standard broth microdilution method.
-
Serial Passage:
-
A bacterial culture is inoculated into a liquid growth medium containing a sub-lethal concentration (e.g., 0.5x MIC) of this compound.
-
The culture is incubated under appropriate conditions (e.g., 37°C with shaking) for a set period (e.g., 24 hours).
-
A small volume of the culture is then transferred to a fresh medium containing a gradually increasing concentration of this compound. This process is repeated for hundreds of generations.[6]
-
The MIC of this compound against the evolving population is periodically measured to monitor the development of resistance.
-
-
Isolation and Confirmation: Once a significant increase in the MIC is observed, individual clones are isolated from the population, and their resistance is confirmed.
-
Cross-Resistance Testing: The MICs of a panel of other AMPs are determined for the this compound-resistant strain and compared to the MICs for the original, susceptible parental strain. A significant increase in the MIC for another AMP indicates cross-resistance.
Characterizing Resistance Mechanisms
Understanding the mechanism of resistance is crucial for predicting cross-resistance patterns. Common mechanisms of resistance to cationic AMPs include modifications to the bacterial cell envelope that alter its net charge, increased efflux pump activity, and proteolytic degradation of the AMPs.[9][10][11][12][13]
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Experimental evolution of resistance to an antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptide Combination Can Hinder Resistance Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Mechanisms of Bacterial Resistance to Antimicrobial Peptides in the Modern Era: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial resistance mechanisms against host defense peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria [frontiersin.org]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Bombinin H1 and LL-37: Antimicrobial and Anticancer Peptides
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel therapeutic agents to combat antibiotic resistance and cancer, two antimicrobial peptides (AMPs), Bombinin H1 and LL-37, have emerged as subjects of significant scientific interest. This guide provides a detailed comparative analysis of their physicochemical properties, antimicrobial and anticancer activities, and mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a member of the bombinin H family of peptides isolated from the skin secretions of the Bombina genus of frogs, and LL-37, the only human cathelicidin, are both cationic and amphipathic peptides with potent biological activities. While both peptides exhibit broad-spectrum antimicrobial and anticancer properties, they differ significantly in their potency, spectrum of activity, and cytotoxic profiles. This guide synthesizes available data to provide a clear comparison, highlighting their potential as future therapeutics.
Physicochemical Properties
Both this compound and LL-37 are characterized by their cationic nature and their ability to adopt an α-helical secondary structure, particularly in the presence of membranes. These shared features are crucial for their initial interaction with the negatively charged cell membranes of microbes and cancer cells.
| Property | This compound | LL-37 |
| Family | Bombinin H | Cathelicidin |
| Origin | Amphibian (Bombina species) | Human |
| Structure | α-helical | α-helical[1] |
| Charge | Cationic | Cationic (+6)[2] |
| Key Feature | Lower antibacterial and higher hemolytic activity compared to other bombinins[3][4] | Broad-spectrum antimicrobial and immunomodulatory functions[2] |
Antimicrobial Activity: A Head-to-Head Comparison
Both peptides demonstrate efficacy against a range of Gram-positive and Gram-negative bacteria. LL-37 generally exhibits broad-spectrum activity[2]. Data for this compound is more limited, but it has shown potent activity against specific strains.
| Organism | This compound MIC (µM) | LL-37 MIC (µM) |
| Escherichia coli | 3.8[5] | ~2-8 |
| Staphylococcus aureus | 2.1[5] | ~2-16 |
| Pseudomonas aeruginosa | Not widely reported | ~4-32 |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Anticancer Potential: A Tale of Two Peptides
Bombinin H peptides and LL-37 have both been shown to possess anticancer properties, though their mechanisms and potencies appear to differ.
Bombinin H Peptides
A study on Bombinin-BO1, a closely related peptide, has elucidated a potential anticancer mechanism involving the disruption of the HSP90A-Cdc37-CDK1 protein complex, leading to cell cycle arrest and apoptosis in hepatocellular carcinoma cells[8].
LL-37
LL-37 has been more extensively studied for its anticancer properties and has been shown to have a dual role, promoting or inhibiting cancer growth depending on the cancer type. It has demonstrated anticancer effects against various cancer cell lines, with its C-terminal domain being crucial for this activity[9]. The anticancer mechanism of LL-37 is multifaceted and can involve the activation of various signaling pathways through receptors like FPR2, EGFR, ERBb2, and P2X7, ultimately leading to apoptosis[10].
| Cancer Cell Line | Bombinin H Peptides (IC50) | LL-37 (IC50) |
| Human Hepatoma (Hep G2, SK-HEP-1, Huh7) | Antiproliferative activity observed (Bombinin H-BO)[7] | Varies by cell line |
| Non-Small Cell Lung Carcinoma (A549, Calu-3) | Selectively cytotoxic (Bombinin H2, H4)[6] | Varies by cell line |
| Various Cancer Cell Lines | Not widely reported for H1 | Exhibits anticancer effects[9] |
Cytotoxicity and Hemolytic Activity
A critical aspect of drug development is the assessment of a compound's toxicity to host cells. Hemolytic activity, the lysis of red blood cells, is a key indicator of general cytotoxicity.
Bombinin H peptides are noted for having higher hemolytic activity compared to other bombinins, a factor that requires consideration for their therapeutic potential[3][4]. Specific HC50 values for this compound are not consistently reported.
LL-37 also exhibits hemolytic activity, and this property, along with its cytotoxicity to other mammalian cells, is a significant consideration in its development as a therapeutic agent.
| Peptide | Hemolytic Activity (HC50) |
| This compound | Higher than other bombinins, specific value not consistently reported |
| LL-37 | Dose-dependent hemolysis observed |
Mechanisms of Action
The primary mechanism of action for both this compound and LL-37 against microbial and cancer cells involves membrane disruption. Their cationic nature facilitates electrostatic interactions with the negatively charged components of target cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phosphatidylserine in cancer cells. This interaction leads to membrane permeabilization and cell death.
dot
Caption: General mechanism of action for cationic antimicrobial peptides.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of this compound and LL-37 is typically determined using a broth microdilution assay.
Protocol:
-
Prepare a series of twofold dilutions of the peptide in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacterium.
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
MTT Assay for Anticancer Activity (IC50 Determination)
The cytotoxic effect of the peptides on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, is calculated from the dose-response curve.
dot
Caption: Workflow for MTT assay to determine anticancer activity.
Conclusion and Future Directions
Both this compound and LL-37 represent promising candidates for the development of new antimicrobial and anticancer therapies. LL-37, being of human origin, may offer advantages in terms of immunogenicity, while the potent and selective activity of certain Bombinin H peptides against cancer cells warrants further investigation. A key challenge for the therapeutic application of both peptides is their potential cytotoxicity. Future research should focus on designing synthetic analogs with improved therapeutic indices, enhancing their target specificity while minimizing off-target effects. Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate their relative strengths and weaknesses and to guide the development of these promising molecules into clinically viable drugs.
References
- 1. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Discovery of two bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bombinin-BO1 induces hepatocellular carcinoma cell-cycle arrest and apoptosis via the HSP90A-Cdc37-CDK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renovation as innovation: Repurposing human antibacterial peptide LL-37 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the In Vivo Efficacy of Bombinin H1 and Its Analogs in Animal Models: A Comparative Guide
For Immediate Release
This publication provides a comprehensive comparison of the in vivo efficacy of Bombinin H1 and its related peptides against various pathological conditions in animal models. The guide is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis with established alternative treatments, supported by experimental data and detailed protocols.
Anti-Leishmanial Efficacy
Bombinin H2 and H4, diastereomers of Bombinin H, have demonstrated potent activity against Leishmania parasites. While in vivo quantitative data for this compound is not extensively available, studies on these analogs in animal models provide valuable insights. The D-isomeric forms of these peptides have been reported to be more active[1].
Comparative Efficacy Data: Anti-Leishmanial Agents
| Treatment | Animal Model | Leishmania Species | Key Efficacy Parameter | Result |
| Bombinin H2/H4 | BALB/c mice / Hamster | L. donovani, L. amazonensis | Parasite load reduction, Lesion size | Data on specific quantitative reduction is limited in the reviewed literature. Peptides show potent in vitro activity. |
| Glucantime | BALB/c mice | L. amazonensis | Clinical cure rate | 50% at 100 mg/kg/day; 37.5% at 200 mg/kg/day[2] |
| Glucantime | BALB/c mice | L. infantum | Parasite load reduction (spleen) | Significant reduction after 21 days of treatment at 20 mg/kg/day[3][4] |
Experimental Protocol: Leishmania Infection Model (BALB/c Mice)
This protocol is a synthesized example based on common practices in the field.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Parasite: Leishmania amazonensis or Leishmania infantum stationary-phase promastigotes.
-
Infection: Subcutaneous injection of 1 x 106 to 1 x 107 promastigotes into the footpad or base of the tail[5][6].
-
Treatment:
-
Efficacy Assessment:
Signaling Pathway and Experimental Workflow
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A standardized intraperitoneal Glucantime™ for experimental treatment of cutaneous leishmaniasis caused by Leishmania amazonensis in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunosuppressants alter the immune response associated with Glucantime® treatment for Leishmania infantum infection in a mouse model [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 6. Frontiers | BALB/c mice infection with hybrid Leishmania (V.) guyanensis/L. (V.) shawi showed an intermediate virulence profile compared to parental species infections [frontiersin.org]
- 7. A Tailored Approach to Leishmaniases Vaccination: Comparative Evaluation of the Efficacy and Cross-Protection Capacity of DNA vs. Peptide-Based Vaccines in a Murine Model [mdpi.com]
- 8. researchgate.net [researchgate.net]
Benchmarking Bombinin H1: A Comparative Analysis Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial peptide Bombinin H1 against a panel of standard antibiotics. The data presented is compiled from various studies to offer a benchmark for its potential as a therapeutic agent. While a direct head-to-head comparison of this compound against a wide panel of antibiotics in a single study is not currently available in the public domain, this guide synthesizes existing data to provide a useful reference.
Executive Summary
This compound, an antimicrobial peptide isolated from the skin secretions of the Bombina variegata frog, has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. This guide summarizes the available quantitative data on its efficacy, primarily measured by Minimum Inhibitory Concentration (MIC), and compares it with the performance of conventional antibiotics such as Penicillin, Ciprofloxacin, and Tetracycline. The experimental protocols for determining these values are also detailed to ensure a clear understanding of the presented data.
Data Presentation: this compound vs. Standard Antibiotics
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and a panel of standard antibiotics against common pathogenic bacteria. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Antimicrobial Agent | Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Staphylococcus aureus | Cowan 1 | - | 2.1 | |
| Escherichia coli | D21 | - | 3.8 | ||
| BHL-bombinin * | Staphylococcus aureus | ATCC 25923 | - | 1.6 | [1] |
| Escherichia coli | ATCC 25922 | - | 6.6 | [1] | |
| Penicillin | Staphylococcus aureus | ATCC 25923 | 0.4 | - | [2] |
| Staphylococcus aureus | (PSSA strains) | ≤0.125 | - | [3][4] | |
| Staphylococcus aureus | (MRSA strains) | 128 - 1024 | - | [5] | |
| Ciprofloxacin | Escherichia coli | (Susceptible strains) | ≤0.06 | - | [6] |
| Escherichia coli | (Resistant strains) | 8 - >32 | - | ||
| Tetracycline | Staphylococcus aureus | - | 0.25 - 1 | - | Various Sources |
| Escherichia coli | - | 0.5 - 4 | - | Various Sources |
Note: BHL-bombinin is a bombinin peptide from Bombina orientalis, included here for comparative purposes due to the availability of specific MIC values.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of microorganisms. The following are standardized methods based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Broth Microdilution Method
This is one of the most common methods for determining MIC values.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent (e.g., this compound or a standard antibiotic) is prepared at a known concentration in an appropriate solvent.
-
Serial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. This typically involves growing the bacteria to a specific turbidity, which corresponds to a known cell density (approximately 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Dilution Method
This method is an alternative to the broth microdilution method.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Reading the Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.
Mandatory Visualizations
Mechanism of Action of this compound
Antimicrobial peptides like this compound primarily act by disrupting the bacterial cell membrane, leading to cell death.
Caption: General mechanism of this compound targeting the bacterial cell membrane.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized process to ensure reproducibility.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Maximins S, a novel group of antimicrobial peptides from toad Bombina maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships of antibacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Peptides: A Potent Alternative to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Bombinin H1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Bombinin H1, a potent antimicrobial peptide. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Handling Protocols
Proper handling and storage are the first steps in ensuring the safe disposal of this compound. As a biologically active peptide, it should be handled with care, utilizing appropriate personal protective equipment (PPE), including lab coats, safety goggles, and gloves.
Storage and Handling Recommendations:
| Condition | Lyophilized (Solid) this compound | This compound in Solution |
| Storage Temperature | Long-term: -20°C or -80°C.[1][2][3] Short-term: Stable at room temperature for days to weeks.[2] | For short-term storage, 4°C is acceptable. For long-term storage, it is recommended to freeze individual aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3] |
| Handling | Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption.[1][2] Weigh out the required amount quickly and reseal the container promptly.[1] | Minimize exposure to atmospheric oxygen, especially at high pH.[2][3] Solutions should be chilled if exposure to a pH greater than 8 is necessary.[2][3] |
| Container | Store in a tightly sealed container with a desiccant.[1] | Use scrupulously clean, chemically resistant containers. Glass is generally suitable, as are polypropylene tubes.[3] |
Step-by-Step Disposal Procedures
The proper disposal route for this compound waste depends on its form (solid, liquid, or contaminated material) and the nature of the contaminants. All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4]
1. Unused or Expired Lyophilized this compound:
-
Waste Classification: This is considered chemical waste.
-
Container: Place the original, tightly sealed vial into a larger, leak-proof container designated for solid chemical waste.
-
Labeling: The outer container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional-required information.
-
Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste management service.
2. This compound Solutions (Aqueous and Organic):
-
Waste Classification: This is considered liquid chemical waste. The specific classification may be influenced by the solvent used.
-
Segregation: Do not mix this compound solutions with other incompatible chemical wastes.
-
Container: Collect in a designated, leak-proof, and chemically compatible container. For instance, high-density polyethylene is suitable for most aqueous and mild organic wastes.[5]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration.
-
Disposal: Keep the container sealed when not in use and store it in a designated satellite accumulation area.[6][7] Arrange for pickup by your institution's hazardous waste management service. Do not pour down the drain.
3. Contaminated Labware:
This category includes items such as pipette tips, centrifuge tubes, and glassware that have come into direct contact with this compound.
-
Sharps (Needles, Broken Glass):
-
Non-Sharps (Pipette tips, tubes, gloves):
-
Waste Classification: Solid chemical waste. If used in a biological context (e.g., cell culture), it may be considered biohazardous waste.
-
Container: Collect in a durable, leak-proof container or bag lined with a non-soluble bag.[8] The container should be clearly labeled as "Hazardous Waste" or with the biohazard symbol, as appropriate.
-
Disposal: Dispose of as solid chemical or biohazardous waste according to your institution's guidelines. Biohazardous waste often requires decontamination, such as autoclaving, before final disposal.[5]
-
4. Spill Cleanup:
In the event of a this compound spill, immediate and proper cleanup is essential.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills of powdered peptide, a dust respirator may be necessary.[4]
-
Containment and Absorption: Absorb liquid spills with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Place the absorbed material and any contaminated cleaning supplies into a sealed, leak-proof container.[4][9]
-
Labeling: Label the container as "Hazardous Waste" with a clear description of the contents ("Spill cleanup material with this compound").
-
Decontamination: Ventilate the area and thoroughly wash the spill surface with soap and water after the cleanup is complete.[9]
-
Disposal: Dispose of the sealed container through your institution's hazardous waste program.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for different types of this compound waste, the following workflow diagram outlines the decision-making process.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. millennialscientific.com [millennialscientific.com]
- 2. oxfordglobal.com [oxfordglobal.com]
- 3. Bombinin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biomatik.com [biomatik.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. veeprho.com [veeprho.com]
- 9. A green future for peptides - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Bombinin H1
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bombinin H1, a potent antimicrobial peptide. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
While specific exposure limits for this compound have not been established, its bioactive nature necessitates a cautious approach. The following table summarizes the recommended PPE for handling this compound in both lyophilized (powder) and solubilized (liquid) forms.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free | Prevents skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or equivalent | Recommended when handling lyophilized powder to prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Reconstitution
Proper handling procedures are crucial to prevent contamination and accidental exposure. The following workflow outlines the key steps for safely handling this compound.
Safe handling workflow for this compound.
Experimental Protocol: Reconstitution of Lyophilized this compound
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the powder, which can affect its stability.
-
Weighing: In a chemical fume hood and while wearing appropriate PPE, carefully weigh the desired amount of the peptide.
-
Solubilization: Add the appropriate sterile buffer to the vial. The choice of buffer will depend on the experimental requirements. Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause the peptide to denature.
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound, including unused solutions, contaminated labware, and PPE, should be treated as biohazardous waste.
| Waste Type | Disposal Procedure |
| Liquid Waste | Decontaminate with a 10% bleach solution for at least 30 minutes before disposing down the drain with copious amounts of water, in accordance with local regulations. |
| Solid Waste (e.g., pipette tips, tubes) | Place in a designated biohazard waste container for autoclaving or incineration. |
| Sharps (e.g., needles) | Dispose of in a designated sharps container. |
| Contaminated PPE | Place in a biohazard waste bag for proper disposal. |
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Disposal workflow for this compound waste.
Emergency Procedures: Responding to Accidental Exposure
In the event of accidental exposure to this compound, immediate action is necessary.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
In all cases of exposure, seek medical attention and report the incident to your laboratory supervisor. By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
